Product packaging for E7016(Cat. No.:CAS No. 902128-92-1)

E7016

Cat. No.: B1684204
CAS No.: 902128-92-1
M. Wt: 349.4 g/mol
InChI Key: HAVFFEMDLROBGI-UHFFFAOYSA-N
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Description

PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
E-7016 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O3 B1684204 E7016 CAS No. 902128-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902128-92-1, 1005412-29-2
Record name E-7016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI 21016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one (E7016)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one, a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). This compound is more commonly known in scientific literature as E7016 (or GPI 21016). The primary mechanism of action of this compound is the inhibition of PARP-mediated DNA repair, which leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. This guide will detail the molecular interactions, downstream signaling effects, and provide relevant quantitative data and experimental protocols for the study of this and similar compounds.

Core Mechanism of Action: PARP Inhibition

This compound is a selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1]

The mechanism of action of this compound can be summarized in the following steps:

  • Binding to PARP: this compound competitively binds to the catalytic domain of PARP enzymes.

  • Inhibition of Catalytic Activity: This binding prevents PARP from utilizing its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins at the site of DNA damage.

  • Trapping of PARP on DNA: The inhibition of PAR synthesis prevents the dissociation of PARP from the DNA, leading to the formation of PARP-DNA complexes. This "trapping" is a key component of the cytotoxic effect of many PARP inhibitors.

  • Accumulation of Single-Strand Breaks: With PARP function inhibited, SSBs are not efficiently repaired.

  • Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters unrepaired SSBs, leading to the formation of more cytotoxic double-strand breaks (DSBs).

  • Synthetic Lethality: In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs cannot be repaired, leading to genomic instability and apoptotic cell death. This concept is known as synthetic lethality.

  • Radiosensitization and Chemopotentiation: this compound can enhance the efficacy of DNA-damaging agents like radiation and chemotherapy by preventing the repair of induced DNA damage.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for evaluating PARP inhibitors.

PARP_Inhibition_Pathway Signaling Pathway of PARP Inhibition by this compound DNA_SSB Single-Strand DNA Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse if unrepaired NAD NAD+ PARP->NAD utilizes PAR Poly(ADP-ribose) (PAR) Synthesis This compound This compound This compound->PARP inhibits NAD->PAR to synthesize BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins recruits SSB_Repair SSB Repair BER_Proteins->SSB_Repair DNA_DSB Double-Strand DNA Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (HR) Repair DNA_DSB->HR_Repair repaired by Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability leads to BRCA_deficient BRCA1/2 Deficient Cells HR_Repair->BRCA_deficient (impaired in) Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: this compound inhibits PARP, leading to unrepaired SSBs, DSBs, and apoptosis in HR-deficient cells.

Experimental_Workflow Experimental Workflow for this compound Evaluation Compound_Synthesis Compound Synthesis & QC Biochemical_Assay Biochemical PARP Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based PARP Activity Assay Biochemical_Assay->Cell_Based_Assay Clonogenic_Survival Clonogenic Survival Assay Cell_Based_Assay->Clonogenic_Survival DNA_Damage_Assay DNA Damage Assessment (γH2AX foci) Cell_Based_Assay->DNA_Damage_Assay Mitotic_Catastrophe Mitotic Catastrophe Analysis Cell_Based_Assay->Mitotic_Catastrophe In_Vivo_Xenograft In Vivo Xenograft Studies Clonogenic_Survival->In_Vivo_Xenograft DNA_Damage_Assay->In_Vivo_Xenograft Mitotic_Catastrophe->In_Vivo_Xenograft PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation PK_PD_Analysis->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of a PARP inhibitor like this compound.

Quantitative Data

ParameterCell Line / SystemValue / ObservationReference
PARP Inhibition (Cell-Free) Cell-free extract84% inhibition at 3 µmol/L[2]
PARP Inhibition (Cell-Based) U251 glioma cells65-85% inhibition at 1.5-6 µmol/L[2]
Dose Enhancement Factor (Radiation) MiaPaCa2 pancreatic cells1.4 (at surviving fraction of 0.10)[2]
Dose Enhancement Factor (Radiation) DU145 prostate cells1.7 (at surviving fraction of 0.10)[2]
In Vivo Efficacy U251 xenograftsEnhanced tumor growth delay with temozolomide and radiation[2]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize PARP inhibitors like this compound.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits (e.g., Trevigen) used to assess the enzymatic activity of PARP.

Objective: To determine the in vitro inhibitory effect of this compound on PARP enzyme activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., DNase I-treated calf thymus DNA)

  • 10X PARP buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2)

  • PARP substrate mixture (containing biotinylated NAD+)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • This compound dissolved in DMSO

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare a reaction master mix containing 1X PARP buffer, activated DNA, and the PARP substrate mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add the PARP enzyme to the wells to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour to allow for the PARP reaction to occur.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition of PARP activity for each concentration of this compound relative to the DMSO control.

Clonogenic Survival Assay

Objective: To assess the ability of this compound to sensitize cancer cells to radiation.

Materials:

  • Cancer cell line of interest (e.g., U251, MiaPaCa2)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment.

  • Allow cells to attach overnight.

  • Treat cells with a fixed concentration of this compound (e.g., 3 µmol/L) or DMSO for 6 hours prior to irradiation.

  • Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the surviving fraction for each treatment condition and plot the survival curves.

  • Determine the dose enhancement factor (DEF) at a specific surviving fraction (e.g., 0.1).

Immunofluorescence for γH2AX Foci

Objective: To quantify DNA double-strand breaks in cells treated with this compound and radiation.

Materials:

  • Cells grown on coverslips

  • This compound and irradiator

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with this compound and/or radiation.

  • At various time points post-treatment (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Mitotic Catastrophe Assessment

Objective: To determine if this compound in combination with radiation induces mitotic catastrophe.

Materials:

  • Cells grown on coverslips

  • This compound and irradiator

  • Fixation and permeabilization reagents (as above)

  • Antibodies against α-tubulin and a marker of mitosis (e.g., phospho-histone H3)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Treat cells as described for the γH2AX assay.

  • At 24-72 hours post-treatment, fix and permeabilize the cells.

  • Stain for α-tubulin to visualize the mitotic spindle and DAPI to visualize nuclear morphology.

  • Using fluorescence microscopy, identify and quantify cells exhibiting characteristics of mitotic catastrophe, such as:

    • Micronucleation (small, additional nuclei)

    • Multinucleation (more than one nucleus per cell)

    • Abnormal nuclear morphology (e.g., lobulated or fragmented nuclei)

    • Aberrant mitotic figures.

Conclusion

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one (this compound) is a potent PARP inhibitor with a well-defined mechanism of action centered on the disruption of DNA repair. Its ability to induce synthetic lethality in HR-deficient tumors and to sensitize cancer cells to genotoxic agents makes it a compound of significant interest in oncology research and development. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other novel PARP inhibitors. Further research to elucidate the precise inhibitory constants (IC50, Ki) for this compound against different PARP isoforms would provide a more complete understanding of its pharmacological profile.

References

E7016: A Technical Overview of a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of E7016, a potent and orally available poly(ADP-ribose) polymerase (PARP) inhibitor. This compound, also known as GPI 21016, has demonstrated significant potential as a sensitizing agent for chemotherapy and radiation therapy in various cancer models.

Core Concepts and Mechanism of Action

This compound functions by targeting the nuclear enzyme poly(ADP-ribose) polymerase (PARP), a key component of the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

By inhibiting PARP, this compound prevents the recruitment of DNA repair proteins to the site of damage. This leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality and apoptotic cell death. Furthermore, in combination with DNA-damaging agents like temozolomide or radiation, this compound enhances their cytotoxic effects by preventing the repair of induced DNA lesions.[1]

Below is a diagram illustrating the central role of PARP in DNA single-strand break repair and the mechanism of action of this compound.

cluster_0 cluster_1 DNA_Damage DNA Damage (e.g., from radiation, chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP Activation SSB->PARP PARylation PARylation of Nuclear Proteins PARP->PARylation Unrepaired_SSB Accumulation of Unrepaired SSBs DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment SSB_Repair SSB Repair (BER) DDR_Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival This compound This compound This compound->PARP Inhibition Inhibition Inhibition Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis / Cell Death (especially in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of PARP Inhibition by this compound.

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated potent inhibition of PARP activity and significant enhancement of radiation-induced cell killing in various human cancer cell lines.

Cell LineCancer TypeThis compound Concentration (µM)PARP Inhibition (%)Dose Enhancement Factor (DEF) at SF 0.1
U251Glioblastoma384 (cell-free)1.4
MiaPaCa2Pancreatic Cancer3Not Reported1.4
DU145Prostate Cancer5Not Reported1.7

Data extracted from in vitro studies on the radiosensitization effects of this compound.[1]

The workflow for assessing the in vitro radiosensitizing effect of this compound is outlined below.

Cell_Culture Cancer Cell Line Culture (e.g., U251, MiaPaCa2, DU145) E7016_Treatment Treat with this compound (e.g., 3-5 µM for 6 hours) Cell_Culture->E7016_Treatment Irradiation Irradiation (Various Doses) E7016_Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Assay (Incubate for 10-14 days) Irradiation->Clonogenic_Assay Colony_Staining Fix and Stain Colonies (e.g., Crystal Violet) Clonogenic_Assay->Colony_Staining Colony_Counting Count Colonies (>50 cells) Colony_Staining->Colony_Counting Data_Analysis Calculate Surviving Fraction and Dose Enhancement Factor Colony_Counting->Data_Analysis

References

Poly(ADP-ribose) Polymerase (PARP) Inhibition by E7016: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7016, also known as GPI 21016, is an orally available small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response (DDR) network, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality and targeted cell death. Furthermore, PARP inhibition has been shown to potentiate the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to the PARP inhibitor this compound.

Mechanism of Action

This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.[1] This inhibition of PARP's catalytic activity leads to the trapping of PARP on DNA at the site of SSBs, forming PARP-DNA complexes. These trapped complexes are a significant source of replication stress and are more cytotoxic than the unrepaired SSBs alone.

The primary mechanism by which this compound enhances the efficacy of radiotherapy is through the induction of mitotic catastrophe.[1] In irradiated cells treated with this compound, the inhibition of DNA repair leads to the persistence of DNA damage. When these cells attempt to undergo mitosis with damaged chromosomes, it results in aberrant chromosomal segregation, formation of micronuclei, and ultimately, cell death through mitotic catastrophe, a form of non-apoptotic cell death.[1]

Quantitative Data

In Vitro PARP Inhibition

The inhibitory activity of this compound on PARP has been demonstrated in both cell-free and cellular assays.

Assay TypeThis compound ConcentrationPercent PARP InhibitionReference
Cell-Free Assay3 µM84%[2]
U251 Glioblastoma Cells1.5 µM59%[2]
U251 Glioblastoma Cells3 µM78%[2]
U251 Glioblastoma Cells6 µM89%[2]
Radiosensitization Efficacy

This compound has been shown to enhance the sensitivity of various cancer cell lines to ionizing radiation, as measured by clonogenic survival assays. The Dose Enhancement Factor (DEF) is a measure of the extent of radiosensitization.

Cell LineThis compound ConcentrationSurviving Fraction of Drug AloneDose Enhancement Factor (at SF=0.1)Reference
U251 (Glioblastoma)3 µM52%1.4[3]
MiaPaCa2 (Pancreatic)3 µM67%1.4[3]
DU145 (Prostate)5 µM34%1.7[3]
In Vivo Efficacy

In a murine xenograft model using U251 glioblastoma cells, oral administration of this compound in combination with temozolomide and radiation resulted in a significant tumor growth delay.

Treatment GroupTumor Growth Delay (days)Reference
Temozolomide + RadiationNot specified[1]
This compound + Temozolomide + RadiationAdditional 6 days compared to Temozolomide + Radiation[1]

Signaling and Experimental Workflow Diagrams

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of this compound DNA Single-Strand Break DNA Single-Strand Break PARP Activation PARP Activation DNA Single-Strand Break->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis PARP Trapping PARP Trapping PARP Activation->PARP Trapping Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair DNA Integrity Restored DNA Integrity Restored DNA Repair->DNA Integrity Restored This compound This compound This compound->PARP Activation Inhibition Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse DNA Double-Strand Break DNA Double-Strand Break Replication Fork Collapse->DNA Double-Strand Break Mitotic Catastrophe Mitotic Catastrophe DNA Double-Strand Break->Mitotic Catastrophe in presence of radiation Cell Death Cell Death Mitotic Catastrophe->Cell Death

Diagram 1: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines Treat with this compound Treat with this compound Cancer Cell Lines->Treat with this compound Irradiation Irradiation Treat with this compound->Irradiation Clonogenic Survival Assay Clonogenic Survival Assay Irradiation->Clonogenic Survival Assay Western Blot (PARP cleavage) Western Blot (PARP cleavage) Irradiation->Western Blot (PARP cleavage) Immunofluorescence (γH2AX) Immunofluorescence (γH2AX) Irradiation->Immunofluorescence (γH2AX) Immunocompromised Mice Immunocompromised Mice Implant U251 Xenograft Implant U251 Xenograft Immunocompromised Mice->Implant U251 Xenograft Tumor Growth Tumor Growth Implant U251 Xenograft->Tumor Growth Treatment Groups Treatment Groups Tumor Growth->Treatment Groups Monitor Tumor Volume Monitor Tumor Volume Treatment Groups->Monitor Tumor Volume Survival Analysis Survival Analysis Monitor Tumor Volume->Survival Analysis

Diagram 2: Preclinical Experimental Workflow.

Experimental Protocols

PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from the manufacturer's instructions for a commercially available chemiluminescent PARP assay kit.[2]

Materials:

  • PARP Assay Buffer

  • PARP Enzyme

  • Histone-coated plates

  • Biotinylated PAR

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • This compound (or other PARP inhibitor)

  • 3-Aminobenzamide (positive control)

Procedure:

  • Prepare serial dilutions of this compound and the positive control (3-aminobenzamide).

  • To the histone-coated wells, add PARP Assay Buffer, PARP enzyme, and the inhibitor at various concentrations.

  • Initiate the reaction by adding a solution containing NAD+ and biotinylated PAR.

  • Incubate the plate at room temperature for the recommended time to allow for PAR synthesis.

  • Wash the plate to remove unincorporated biotinylated PAR.

  • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR incorporated onto the histones.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition of PARP activity for each concentration of this compound relative to the untreated control.

Clonogenic Survival Assay

This protocol is a generalized procedure for assessing the radiosensitizing effects of this compound.[4][5][6][7][8]

Materials:

  • Cancer cell lines (e.g., U251, MiaPaCa2, DU145)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Fixation solution (e.g., 6% glutaraldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Culture the chosen cancer cell line to ~80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment.

  • Allow the cells to attach for several hours.

  • Treat the cells with the desired concentration of this compound for a specified time before irradiation (e.g., 24 hours).

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After irradiation, remove the medium containing this compound and replace it with fresh complete medium.

  • Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • When colonies in the control wells (0 Gy, no drug) have reached at least 50 cells, terminate the experiment.

  • Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 5-10 minutes.

  • Stain the colonies with crystal violet solution for at least 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition and plot the data to determine the dose enhancement factor.

Western Blot for PARP Cleavage

This protocol is for the detection of cleaved PARP, an indicator of apoptosis.[3][9][10][11][12]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

In Vivo U251 Glioblastoma Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[1][13]

Materials:

  • U251 human glioblastoma cells

  • Matrigel (optional)

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • This compound (formulated for oral gavage)

  • Temozolomide (formulated for oral or IP administration)

  • Irradiation source with appropriate shielding for targeted tumor irradiation

  • Calipers for tumor measurement

Procedure:

  • Harvest U251 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide + radiation, this compound + temozolomide + radiation).

  • Administer this compound (e.g., 40 mg/kg) via oral gavage daily for a specified treatment period.

  • Administer temozolomide at the appropriate dose and schedule.

  • Deliver a fractionated course of radiation targeted to the tumor.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Monitor the mice for any signs of toxicity.

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size.

  • Analyze the data for tumor growth delay and any survival benefit.

Conclusion

This compound is a potent, orally available PARP inhibitor that has demonstrated significant preclinical activity as a radiosensitizing agent. Its mechanism of action, centered on the inhibition of DNA repair leading to mitotic catastrophe, makes it a promising candidate for combination therapies with radiation and DNA-damaging chemotherapeutics, particularly in the context of difficult-to-treat cancers like glioblastoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound and other PARP inhibitors. Further studies are warranted to fully elucidate its clinical potential and to identify patient populations most likely to benefit from this therapeutic strategy.

References

Preclinical Profile of E7016: A Novel PARP Inhibitor for Enhanced Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: E7016 (also known as GPI 21016) is an orally available small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) network. Preclinical investigations have highlighted its potential as a potent radiosensitizer, particularly in the context of glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Inhibition of PARP-Mediated DNA Repair

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP. PARP plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP, this compound prevents the efficient repair of SSBs. When DNA replication occurs, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as Homologous Recombination (HR), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[1][2][3]

The primary mechanism by which this compound enhances the efficacy of radiotherapy is through the inhibition of DNA damage repair.[1][4] Radiation therapy induces a variety of DNA lesions, including SSBs and DSBs. By preventing the PARP-mediated repair of these lesions, this compound sensitizes tumor cells to the cytotoxic effects of radiation.

cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., Radiation-induced) PARP PARP Activation DNA_Damage->PARP SSB_Repair Single-Strand Break Repair (BER) PARP->SSB_Repair PARP_Inhibition PARP Inhibition Cell_Survival Cell Survival SSB_Repair->Cell_Survival This compound This compound This compound->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Blocks Repair DSB_Formation DSB Formation (during replication) SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Apoptosis/Mitotic Catastrophe) DSB_Formation->Cell_Death start Start prepare_extract Prepare Cell-Free Extract start->prepare_extract treat_this compound Treat with this compound or Vehicle prepare_extract->treat_this compound induce_damage Induce DNA Damage treat_this compound->induce_damage add_nad Add Biotinylated NAD+ induce_damage->add_nad incubate Incubate to Allow PARP Activity add_nad->incubate transfer Transfer to Streptavidin-Coated Plate incubate->transfer add_ab Add Anti-PAR Antibody transfer->add_ab add_secondary_ab Add HRP-Conjugated Secondary Antibody add_ab->add_secondary_ab add_substrate Add Chemiluminescent Substrate add_secondary_ab->add_substrate measure Measure Luminescence add_substrate->measure start Start seed_cells Seed Single Cells in 6-well Plates start->seed_cells allow_attachment Allow Cells to Attach (16h) seed_cells->allow_attachment add_this compound Add this compound or Vehicle allow_attachment->add_this compound incubate_drug Incubate with Drug (6h) add_this compound->incubate_drug irradiate Irradiate Cells incubate_drug->irradiate incubate_colonies Incubate for Colony Formation (10-12 days) irradiate->incubate_colonies fix_stain Fix and Stain Colonies (Crystal Violet) incubate_colonies->fix_stain count_colonies Count Colonies (≥50 cells) fix_stain->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf start Start implant_cells Implant U251 Cells Subcutaneously in Mice start->implant_cells tumor_growth Allow Tumors to Reach ~170 mm³ implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment: - Vehicle - this compound (40 mg/kg, oral) - TMZ (3 mg/kg, oral) + IR (4 Gy) - this compound + TMZ + IR randomize->treat monitor_tumor Monitor and Measure Tumor Volume 3x/week treat->monitor_tumor endpoint Continue Until Tumors Reach ~1000 mm³ monitor_tumor->endpoint analyze Calculate Tumor Growth Delay endpoint->analyze

References

E7016 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of E7016, a potent and orally available poly (ADP-ribose) polymerase (PARP) inhibitor. The data herein demonstrates the mechanism of action and anti-cancer activity of this compound, both as a monotherapy and as a radiosensitizer, in various cancer cell lines.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting PARP, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Furthermore, the inhibition of PARP-mediated DNA repair has been shown to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents such as radiation and certain chemotherapies.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting its target and sensitizing cancer cells to radiation.

Table 1: PARP Inhibition by this compound

Assay TypeCell Line/SystemThis compound Concentration (µmol/L)Percent PARP Inhibition (%)
Cell-Free Assay-384
Cellular AssayU251 (Glioblastoma)1.545
375
670

Data sourced from a chemiluminescent immunoassay.[1][2]

Table 2: Radiosensitization Effect of this compound

Cell LineCancer TypeThis compound Concentration (µmol/L)Dose Enhancement Factor (DEF) at Surviving Fraction 0.1
U251Glioblastoma31.6
MiaPaCa2Pancreatic31.4
DU145Prostate31.7

DEF is a measure of the enhancement of radiation effects by a sensitizing agent.[1][3]

Table 3: In Vivo Tumor Growth Delay with this compound, Temozolomide, and Radiation

Treatment GroupTumor Growth Delay (Days)
Vehicle-
This compound (40 mg/kg)-
Temozolomide (3 mg/kg) + Radiation (4 Gy)-
This compound + Temozolomide + RadiationAdditional 6 days compared to Temozolomide + Radiation

Data from a U251 glioblastoma xenograft model in mice.[1][3]

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition Pathway

The following diagram illustrates the role of PARP in the DNA damage response and the mechanism of action of this compound.

DNA_Damage_Response cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Radiation, Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication unrepaired PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) Protein Complex PAR->BER_Complex recruits Repair SSB Repair BER_Complex->Repair This compound This compound This compound->PARP1 inhibits DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis / Mitotic Catastrophe DSB->Apoptosis in HR-deficient cells

Caption: DNA Damage Response Pathway and this compound Mechanism.

Experimental Workflow for In Vitro Radiosensitization

The diagram below outlines the workflow for assessing the radiosensitizing potential of this compound in cancer cell lines.

Radiosensitization_Workflow start Start: Cancer Cell Line Culture treatment Treat with this compound (e.g., 3 µM for 6 hours) start->treatment control Vehicle Control start->control irradiation Irradiation (e.g., 0-8 Gy) treatment->irradiation control->irradiation incubation Incubate for Colony Formation (e.g., 10-14 days) irradiation->incubation staining Stain, Fix, and Count Colonies incubation->staining analysis Calculate Surviving Fraction and Dose Enhancement Factor (DEF) staining->analysis

Caption: In Vitro Radiosensitization Experimental Workflow.

Detailed Experimental Protocols

Cell-Free PARP Inhibition Assay

This protocol is adapted from a chemiluminescent immunoassay to measure the enzymatic activity of PARP in a cell-free system.

  • Reagents and Materials:

    • Recombinant PARP enzyme

    • Activated DNA

    • NAD+

    • This compound (test inhibitor)

    • 3-aminobenzamide (positive control inhibitor)

    • Assay buffer

    • Chemiluminescent substrate

    • 96-well microplate

    • Luminometer

  • Procedure:

    • In a 96-well plate, add assay buffer, activated DNA, and recombinant PARP enzyme to each well.

    • Add this compound at the desired concentration (e.g., 3 µmol/L) to the test wells. Add a known PARP inhibitor (e.g., 3-aminobenzamide) to the positive control wells and vehicle to the negative control wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate according to the manufacturer's instructions to allow for PAR synthesis.

    • Add the chemiluminescent substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of PARP activity relative to the vehicle control.

Cellular PARP Inhibition Assay

This protocol determines the ability of this compound to inhibit PARP activity within cancer cells.

  • Cell Culture:

    • Culture U251 glioblastoma cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 1.5, 3, and 6 µmol/L) for a specified duration (e.g., 6 hours).

    • Include a vehicle-treated control group.

  • Cell Lysis and PARP Assay:

    • Harvest the cells and prepare cell lysates.

    • Determine the protein concentration of each lysate.

    • Perform a PARP activity assay on the cell lysates using a commercially available kit (e.g., chemiluminescent or ELISA-based) according to the manufacturer's protocol.

    • Normalize PARP activity to the total protein concentration.

    • Calculate the percent inhibition of PARP activity for each this compound concentration relative to the vehicle control.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.

  • Cell Plating:

    • Plate a known number of cells (e.g., U251, MiaPaCa2, DU145) into 60-mm dishes. The number of cells plated will vary depending on the radiation dose to ensure a countable number of colonies.

  • Treatment and Irradiation:

    • Allow cells to attach overnight.

    • Treat the cells with this compound (e.g., 3 µmol/L) or vehicle for a predetermined time (e.g., 6 hours) prior to irradiation.

    • Irradiate the dishes with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a group of at least 50 cells).

  • Staining and Counting:

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with crystal violet.

    • Count the number of colonies in each dish.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for non-irradiated control cells.

    • Calculate the surviving fraction (SF) for each treatment group and radiation dose: SF = (number of colonies formed) / (number of cells seeded x PE).

    • Plot the SF versus the radiation dose on a semi-logarithmic graph to generate survival curves.

    • Determine the Dose Enhancement Factor (DEF) at a specific survival fraction (e.g., 0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound-treated group.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the efficacy of this compound in combination with temozolomide and radiation in a mouse xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of U251 glioblastoma cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Treatment Groups:

    • Randomize the mice into the following treatment groups:

      • Vehicle control

      • This compound alone (e.g., 40 mg/kg, oral gavage)

      • Temozolomide (e.g., 3 mg/kg, oral gavage) plus radiation (e.g., 4 Gy)

      • This compound plus temozolomide plus radiation

  • Treatment Administration:

    • Administer this compound and temozolomide at the specified doses and schedule. Typically, the drugs are given prior to irradiation.

    • Deliver a single dose of radiation to the tumor-bearing flank.

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Determine the tumor growth delay, which is the time it takes for the tumors in each group to reach a specific size.

    • Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.

Conclusion

The data presented in this technical guide provides strong evidence for the target validation of this compound as a PARP inhibitor in cancer cell lines. This compound effectively inhibits PARP activity both in cell-free and cellular environments. This target engagement translates into potent radiosensitization across multiple cancer cell types, including glioblastoma, pancreatic, and prostate cancers. In vivo studies further confirm the potential of this compound to enhance the efficacy of standard-of-care chemoradiation. These findings support the continued clinical development of this compound as a promising anti-cancer therapeutic.

References

Pharmacodynamics of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one Common Name: E7016 (also known as GPI 21016) Synonym: 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP). The information is intended for researchers, scientists, and professionals involved in drug development and oncology.

Mechanism of Action

This compound is a selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) system.[1] These enzymes are activated by DNA single-strand breaks (SSBs) and are essential for orchestrating the base excision repair (BER) pathway.[1]

Upon detecting an SSB, PARP binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other key DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair of the break.

This compound exerts its therapeutic effect by binding to the catalytic domain of PARP, competing with its natural substrate NAD+. This inhibition prevents the PARylation process, effectively "trapping" PARP on the DNA at the site of the single-strand break. The consequence is a stalled repair process, leading to the persistence of SSBs.[1]

When a cell with these unrepaired SSBs enters the S phase of the cell cycle, the replication machinery encounters the breaks, causing the replication fork to collapse and generating more severe DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells that harbor mutations in BRCA1, BRCA2, or other HR pathway genes, these DSBs cannot be accurately repaired. The accumulation of extensive genomic damage triggers cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells by a PARP inhibitor is a prime example of synthetic lethality.

Furthermore, by inhibiting DNA repair, this compound has been shown to act as a potent chemo- and radiosensitizing agent, enhancing the cytotoxicity of DNA-damaging agents like temozolomide and ionizing radiation.[2]

Quantitative Pharmacodynamic Data

Table 1: In Vitro PARP Inhibition by this compound

Assay Type System This compound Concentration % PARP Inhibition Reference
Chemiluminescent Immunoassay Cell-Free 3 µmol/L 84% [2]
Chemiluminescent Immunoassay U251 Glioblastoma Cells 1.5 µmol/L Not specified (Dose-dependent increase) [2]
Chemiluminescent Immunoassay U251 Glioblastoma Cells 3 µmol/L Not specified (Peak inhibition) [2]

| Chemiluminescent Immunoassay | U251 Glioblastoma Cells | 6 µmol/L | Not specified (Inhibition observed) |[2] |

Table 2: In Vitro and In Vivo Radiosensitizing Effects of this compound

Assay Type Model System Key Finding Reference
Clonogenic Survival Assay U251 Glioma Cells Dose enhancement factor of 1.6 at a surviving fraction of 0.10 [2]

| Tumor Growth Delay | U251 Xenograft Mice | Significantly enhanced tumor growth delay in combination with radiation and temozolomide |[3] |

Experimental Protocols

PARP Inhibition Assay (Chemiluminescent)

This protocol describes the methodology used to quantify the PARP-inhibitory activity of this compound.[2]

  • Objective: To measure the enzymatic activity of PARP in a cell-free system or in cell lysates in the presence of varying concentrations of this compound.

  • Methodology: A commercial chemiluminescent PARP assay kit (Trevigen) was utilized according to the manufacturer's instructions.

    • Plate Preparation: Histone-coated 96-well plates are rehydrated with PARP Buffer.

    • Reaction Setup:

      • For cell-free assays, purified PARP enzyme is added to the wells.

      • For cellular assays, lysates from cells (e.g., U251) treated with this compound for a specified duration (e.g., 6 hours) are added.

    • Inhibitor Addition: this compound at various concentrations is added to the experimental wells. Control wells contain vehicle or a known PARP inhibitor (e.g., 3-aminobenzamide).

    • Reaction Initiation: A PARP substrate cocktail, containing biotinylated NAD+, is added to all wells to initiate the PARP-catalyzed ribosylation reaction. The plate is incubated to allow for the incorporation of biotinylated PAR onto the histone-coated plate.

    • Detection: The plate is washed, and an anti-PAR monoclonal antibody is added, followed by a goat anti-mouse IgG-HRP conjugate.

    • Signal Generation: A chemiluminescent HRP substrate is added. The light output, which is directly proportional to PARP activity, is measured using a luminometer.

    • Data Analysis: The percent inhibition is calculated by comparing the signal from this compound-treated wells to the untreated control wells.

In Vivo Tumor Xenograft Study

This protocol outlines the methodology for evaluating the radiosensitizing effects of this compound in a preclinical cancer model.[2][3]

  • Objective: To determine if this compound enhances tumor growth delay when combined with standard-of-care radiotherapy and chemotherapy in an in vivo setting.

  • Methodology:

    • Cell Line: Human U251 glioblastoma cells are used.

    • Animal Model: Athymic nude mice are subcutaneously injected with U251 cells to establish tumors.

    • Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment groups, which may include:

      • Vehicle Control

      • This compound alone

      • Radiation alone

      • Temozolomide alone

      • Radiation + Temozolomide

      • This compound + Radiation + Temozolomide

    • Drug Administration: this compound is administered via oral gavage (e.g., 40 mg/kg). Temozolomide is also administered orally.

    • Irradiation: A localized dose of radiation is delivered to the tumor site.

    • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

    • Endpoint: The primary endpoint is tumor growth delay, defined as the time for tumors to reach a predetermined size. Overall survival may also be monitored.

Visualizations

Signaling Pathway: Synthetic Lethality via PARP Inhibition

SyntheticLethality cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition Pharmacological Intervention cluster_Consequence Cellular Consequence DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP activates Trapped_PARP PARP Trapping & Inhibition of BER BER Base Excision Repair (SSB Repair) PARP->BER recruits repair proteins This compound This compound (PARP Inhibitor) This compound->PARP inhibits Replication_Fork Replication Fork (S-Phase) Trapped_PARP->Replication_Fork leads to fork collapse DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR-Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) DSB->HR_Deficient Repair DSB Repair via Homologous Recombination HR_Proficient->Repair No_Repair Failed DSB Repair HR_Deficient->No_Repair Survival Cell Survival Repair->Survival Apoptosis Genomic Instability & Apoptosis (Cell Death) No_Repair->Apoptosis

Caption: Mechanism of synthetic lethality induced by the PARP inhibitor this compound.

Experimental Workflow: In Vitro PARP Inhibition Assay

PARP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Plate 1. Rehydrate Histone-Coated Plate Add_Lysate 4. Add Lysates/Enzyme and this compound to Wells Plate->Add_Lysate Lysates 2. Prepare Cell Lysates (e.g., from U251 cells) Lysates->Add_Lysate Inhibitor 3. Prepare this compound Serial Dilutions Inhibitor->Add_Lysate Add_Substrate 5. Add Biotin-NAD+ Substrate Cocktail Add_Lysate->Add_Substrate Incubate_Reaction 6. Incubate for PARylation Add_Substrate->Incubate_Reaction Add_Ab1 7. Add Anti-PAR Primary Antibody Incubate_Reaction->Add_Ab1 Add_Ab2 8. Add HRP-Conjugated Secondary Antibody Add_Ab1->Add_Ab2 Add_Chem 9. Add Chemiluminescent Substrate Add_Ab2->Add_Chem Readout 10. Measure Light Output (Luminometer) Add_Chem->Readout

Caption: Workflow for the chemiluminescent PARP inhibition assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_treatment Treatment Cycle start Start implant 1. Implant U251 Cells into Nude Mice start->implant tumor_growth 2. Monitor Tumor Growth to Required Volume implant->tumor_growth randomize 3. Randomize Mice into Treatment Groups tumor_growth->randomize treat_this compound 4a. Administer this compound (Oral Gavage) randomize->treat_this compound treat_tmz 4b. Administer TMZ (Oral) randomize->treat_tmz treat_rad 4c. Localized Tumor Irradiation randomize->treat_rad monitor 5. Monitor Tumor Volume & Mouse Weight (2x/week) treat_this compound->monitor treat_tmz->monitor treat_rad->monitor monitor->monitor Repeat until endpoint endpoint 6. Analyze Tumor Growth Delay monitor->endpoint

Caption: Workflow for the in vivo tumor xenograft radiosensitization study.

References

E7016 and its role in DNA damage response pathways

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding regarding the topic "E7016." My comprehensive search has revealed that "this compound" is not a therapeutic agent or a research molecule involved in DNA damage response pathways. Instead, this compound is a designation for a type of low-hydrogen welding electrode used for welding carbon and low-alloy steels.

The search results consistently describe this compound in the context of industrial welding applications, detailing its chemical composition, mechanical properties, and usage instructions. There is no scientific literature or clinical data that connects "this compound" to the fields of molecular biology, oncology, or drug development.

Therefore, I am unable to provide an in-depth technical guide on the role of "this compound" in DNA damage response pathways as no such role exists based on the available information.

It is possible that the designation "this compound" is a typographical error or an internal code name that is not publicly recognized. To proceed with your request, please verify the correct name of the compound of interest. Accurate identification is crucial for a thorough and relevant scientific analysis.

Once the correct compound name is provided, I will be able to:

  • Conduct a comprehensive literature search on its mechanism of action, particularly in relation to DNA damage response.

  • Gather quantitative data from preclinical and clinical studies.

  • Detail the experimental protocols used to evaluate its efficacy and mechanism.

  • Generate the requested signaling pathway diagrams and experimental workflow visualizations using Graphviz.

I am ready to assist you further as soon as the correct information is available.

Methodological & Application

Application Notes and Protocols for E7016 in Glioblastoma In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

E7016 is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA single-strand break repair. In the context of glioblastoma (GBM), the most aggressive primary brain tumor, targeting DNA repair pathways is a promising therapeutic strategy, particularly in combination with DNA-damaging agents like radiation. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in glioblastoma cell lines.

Key Concepts and Applications

  • Mechanism of Action: this compound inhibits PARP, leading to the accumulation of DNA single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. This is particularly effective in cancer cells with existing DNA repair deficiencies.

  • Radiosensitization: By inhibiting DNA repair, this compound can enhance the cytotoxic effects of ionizing radiation, a standard treatment for glioblastoma.

  • Apoptosis Induction: The accumulation of DNA damage can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: Disruption of DNA repair can lead to cell cycle arrest, preventing cancer cell proliferation.

  • Inhibition of Metastatic Potential: While less explored for PARP inhibitors, effects on cell migration and invasion can also be assessed.

Data Presentation

Table 1: this compound PARP Inhibition in U251 Glioblastoma Cells
This compound ConcentrationPARP Inhibition (%)
1.5 µmol/LNot specified
3 µmol/L~84% (in cell-free assay)
6 µmol/LNot specified (inhibition plateaued at 3 µmol/L)
Data synthesized from a study on U251 glioblastoma cells.[1]
Table 2: Effect of this compound on Radiosensitivity and DNA Damage in U251 Cells
TreatmentMitotic CatastropheDNA Damage (Neutral Comet Assay)
ControlNo significant effectBaseline
This compound (3 µmol/L)No significant effectNot specified
Radiation (2 Gy or 10 Gy)IncreasedIncreased
This compound (3 µmol/L) + RadiationSignificantly greater than radiation aloneSignificant increase compared to radiation alone
This compound was administered 6 hours prior to irradiation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.

Materials:

  • Glioblastoma cells (e.g., U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay (Radiosensitization)

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of long-term cell survival.

Materials:

  • Glioblastoma cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Irradiator (e.g., X-ray source)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a specific number of cells (e.g., 200-1000 cells/well, depending on radiation dose) in 6-well plates and allow them to attach for 16 hours.[1]

  • Treat the cells with this compound (e.g., 3 µmol/L) or vehicle control for 6 hours.[1]

  • Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Return the plates to the incubator and allow colonies to form for 10-14 days.

  • Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine (Annexin V) and membrane permeability (7-AAD).

Materials:

  • Glioblastoma cells

  • This compound

  • Radiation source (optional)

  • Annexin V-PE and 7-AAD staining reagents

  • Apoptosis binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 3 µmol/L) for 6 hours prior to irradiation.[1]

  • After irradiation, incubate the cells for 24 and 72 hours.[1]

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X apoptosis binding buffer.

  • Add Annexin V-PE and 7-AAD to the cell suspension according to the manufacturer's protocol.[1]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Glioblastoma cells

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (e.g., 3 µmol/L) for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of cell migration into a created "wound" or "scratch" in a confluent cell monolayer.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Complete culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at the desired concentrations (or vehicle control).

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

  • Glioblastoma cells

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend glioblastoma cells in serum-free medium containing this compound at the desired concentrations.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the insert with methanol and stain with crystal violet.

  • Count the number of stained cells in multiple fields of view under a microscope.

Visualizations

E7016_Mechanism_of_Action This compound Mechanism of Action in Glioblastoma cluster_0 DNA Damage & Repair cluster_1 Cellular Outcomes DNA_SSB DNA Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB leads to (during replication) PARP->DNA_SSB repairs This compound This compound This compound->PARP inhibits Apoptosis Apoptosis DNA_DSB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: this compound inhibits PARP, leading to DNA damage and cell death.

Experimental_Workflow_Radiosensitization This compound Radiosensitization Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Glioblastoma Cells (e.g., U251) Attach Allow Cells to Attach (16 hours) Seed_Cells->Attach Add_this compound Add this compound (3 µmol/L) or Vehicle Attach->Add_this compound Incubate_this compound Incubate (6 hours) Add_this compound->Incubate_this compound Irradiate Irradiate (0-8 Gy) Incubate_this compound->Irradiate Incubate_Colonies Incubate for Colony Formation (10-14 days) Irradiate->Incubate_Colonies Stain_Count Fix, Stain, and Count Colonies Incubate_Colonies->Stain_Count Analyze Calculate Surviving Fraction Stain_Count->Analyze

Caption: Workflow for assessing this compound-mediated radiosensitization.

Invasion_Assay_Workflow Transwell Invasion Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Coat_Insert Coat Transwell Insert with Matrigel Seed_Cells Seed Cells in Upper Chamber Coat_Insert->Seed_Cells Prepare_Cells Prepare Cell Suspension in Serum-Free Medium with this compound Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (24-48 hours) Add_Chemoattractant->Incubate Remove_Noninvading Remove Non-invading Cells Incubate->Remove_Noninvading Fix_Stain Fix and Stain Invading Cells Remove_Noninvading->Fix_Stain Count_Cells Count Invading Cells Fix_Stain->Count_Cells

Caption: Workflow for the Transwell cell invasion assay.

References

Application Notes and Protocols for In Vivo Experimental Design of E7016 in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of E7016, a potent and orally bioavailable Poly (ADP-ribose) Polymerase (PARP) inhibitor, in solid tumor models. The protocols outlined below are designed to assess the anti-tumor efficacy, pharmacodynamics, and potential combination strategies of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of PARP, a key enzyme in the base excision repair (BER) pathway that is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells, particularly those with deficiencies in other DNA repair pathways such as Homologous Recombination Repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HRR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately apoptosis, a concept known as synthetic lethality. Furthermore, this compound can act as a radiosensitizer and chemosensitizer, potentiating the DNA-damaging effects of radiation and certain chemotherapeutic agents.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound in cancer cells, particularly in the context of HRR deficiency.

E7016_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) (e.g., from ROS, alkylating agents) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_Repair SSB Repair BER->SSB_Repair This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition PARP_Inhibition->PARP Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB leads to Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB Double-Strand Break (DSB) Formation Replication_Fork->DSB HRR_Deficiency Homologous Recombination Repair (HRR) Deficiency (e.g., BRCA1/2 mutation) DSB->HRR_Deficiency cannot be repaired by Genomic_Instability Genomic Instability HRR_Deficiency->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Mechanism of action of this compound, a PARP inhibitor.

In Vivo Experimental Design and Workflow

A typical in vivo efficacy study for this compound involves several key stages, from model selection to endpoint analysis. The following workflow diagram provides a general overview.

E7016_In_Vivo_Workflow cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Endpoint Analysis Phase Model_Selection 1. Select Appropriate Solid Tumor Model (Xenograft or PDX) Animal_Acclimatization 2. Animal Acclimatization (e.g., 1-2 weeks) Model_Selection->Animal_Acclimatization Tumor_Implantation 3. Tumor Implantation (Subcutaneous or Orthotopic) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth (to desired volume, e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Treatment (this compound, Vehicle, Combination) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Efficacy_Endpoint 8. Efficacy Endpoint (e.g., Tumor Growth Inhibition) Monitoring->Efficacy_Endpoint Tissue_Collection 9. Collect Tumor and Other Tissues Efficacy_Endpoint->Tissue_Collection PD_Analysis 10. Pharmacodynamic Analysis (IHC for γH2AX, cleaved PARP, Ki67) Tissue_Collection->PD_Analysis Data_Analysis 11. Data Analysis and Interpretation PD_Analysis->Data_Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

Recommended In Vivo Models for Solid Tumors

The choice of an appropriate in vivo model is critical for evaluating the efficacy of this compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.

Model TypeRecommended Cell Lines / PDX ModelsRationale
Breast Cancer MDA-MB-436 (BRCA1 mutant), HCC1937 (BRCA1 mutant), PDX models with known BRCA1/2 mutations.High sensitivity to PARP inhibitors due to inherent HRR deficiency.
Ovarian Cancer OVCAR-3, SKOV-3, PDX models from high-grade serous ovarian cancer patients.Ovarian cancer, particularly high-grade serous, often exhibits HRR defects.
Pancreatic Cancer Capan-1 (BRCA2 mutant), PDX models with DNA repair gene mutations.A subset of pancreatic cancers harbors mutations in DNA repair genes, making them susceptible to PARP inhibition.
Prostate Cancer 22Rv1, LNCaP, PDX models from castration-resistant prostate cancer (CRPC) with DDR alterations.Emerging evidence supports the use of PARP inhibitors in prostate cancer with DNA damage response (DDR) mutations.
Glioblastoma U251Demonstrated sensitivity to this compound in combination with temozolomide and radiation.

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Tumors
  • Cell Culture: Culture the selected cancer cell line under standard conditions to 70-80% confluency.

  • Cell Harvest: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 106 cells per 100 µL. For some models, a 1:1 mixture with Matrigel may enhance tumor take rate.

  • Implantation: Anesthetize the mouse (e.g., using isoflurane). Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment groups.

Protocol for this compound Administration (Oral Gavage)
  • Formulation: Prepare a fresh formulation of this compound on each day of dosing. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water. The specific formulation for this compound should be optimized for solubility and stability.

  • Dosing: A previously reported effective dose of this compound is 40 mg/kg, administered once daily.[1] However, dose-ranging studies are recommended for new tumor models.

  • Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage using a suitable gavage needle. The volume of administration is typically 10 mL/kg.

Protocol for Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol provides a general guideline for FFPE tissue sections. Optimization may be required for specific antibodies and tissues.

  • Tissue Preparation:

    • Harvest tumors at the end of the study and fix in 10% neutral buffered formalin for 24-48 hours.

    • Process the fixed tissues and embed in paraffin (FFPE).

    • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded alcohols: 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 3 minutes), 70% ethanol (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash slides in PBS or TBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Wash slides.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS/TBS) for 1 hour.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. (See table below for recommended antibodies).

    • Wash slides.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash slides.

    • Incubate with streptavidin-HRP for 30 minutes.

    • Wash slides.

    • Develop with a chromogen substrate such as DAB until the desired stain intensity is reached.

    • Rinse in water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Recommended Primary Antibodies for IHC:

MarkerAntibody (Clone)Purpose
γH2AX (p-Ser139) e.g., JBW301Marker of DNA double-strand breaks, indicates target engagement and DNA damage.
Cleaved PARP e.g., Asp214Marker of apoptosis.
Ki-67 e.g., MIB-1Marker of cell proliferation.

Data Presentation and Quantitative Analysis

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a U251 Glioblastoma Xenograft Model

Treatment GroupNMean Tumor Volume at Day 1 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control8150 ± 201200 ± 150-
This compound (40 mg/kg, p.o., qd)8152 ± 22600 ± 10050
Temozolomide + Radiation8148 ± 19450 ± 8062.5
This compound + Temozolomide + Radiation8155 ± 25200 ± 5083.3

Note: Data are representative and should be generated from specific studies.

Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissues

Treatment GroupN% γH2AX Positive Cells ± SEM% Cleaved PARP Positive Cells ± SEM% Ki-67 Positive Cells ± SEM
Vehicle Control55 ± 1.22 ± 0.575 ± 5.8
This compound (40 mg/kg, p.o., qd)545 ± 4.515 ± 2.140 ± 3.2
Combination Therapy565 ± 6.125 ± 3.520 ± 2.5

Note: Quantification of IHC can be performed using image analysis software.

Combination Strategies

The therapeutic potential of this compound can be enhanced through combination with other anti-cancer agents.

  • With Chemotherapy: Combine this compound with DNA-damaging agents like temozolomide or platinum-based compounds to potentiate their cytotoxic effects.

  • With Radiotherapy: this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy.

  • With Immunotherapy: Preclinical evidence suggests that PARP inhibitors can increase tumor mutational burden and upregulate PD-L1 expression, providing a rationale for combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[2][3]

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of the PARP inhibitor this compound in solid tumor models. A well-designed in vivo study, incorporating appropriate tumor models, robust experimental protocols, and comprehensive endpoint analysis, is essential to fully characterize the anti-tumor activity and mechanism of action of this compound and to guide its clinical development.

References

Application Notes and Protocols: Combining E7016 with Temozolomide in Preclinical Glioblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The standard of care often involves surgical resection followed by radiation and the alkylating agent temozolomide (TMZ). However, resistance to TMZ is a significant clinical obstacle. A promising strategy to overcome this resistance is the combination of TMZ with inhibitors of the DNA damage repair pathway. E7016, an orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a potential candidate for such combination therapies. PARP inhibitors prevent the repair of single-strand DNA breaks, which, when combined with the DNA-damaging effects of TMZ, can lead to synthetic lethality in cancer cells.

These application notes provide a detailed overview of the preclinical rationale and methodologies for combining this compound with temozolomide in glioblastoma models, based on published research. The protocols outlined below are intended to serve as a guide for researchers investigating this therapeutic strategy.

Mechanism of Action and Signaling Pathway

Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) lesion is particularly cytotoxic if not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). In MGMT-deficient tumors, persistent O6-MeG lesions lead to mismatched base pairing during DNA replication, triggering a futile cycle of mismatch repair that results in DNA double-strand breaks and ultimately, apoptosis.

PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. Inhibition of PARP by this compound leads to the accumulation of unrepaired single-strand breaks. When the replication fork encounters these breaks, it can lead to the formation of cytotoxic double-strand breaks.

The combination of this compound and temozolomide is therefore synergistic. Temozolomide creates DNA lesions, and this compound prevents their efficient repair, leading to an overwhelming level of DNA damage, cell cycle arrest, and ultimately, cell death, often through a process known as mitotic catastrophe.[1]

E7016_and_Temozolomide_Mechanism_of_Action cluster_0 Temozolomide Action cluster_1 This compound Action cluster_2 Combined Effect TMZ Temozolomide DNA_damage DNA Alkylation (O6-MeG lesions) TMZ->DNA_damage MMR Mismatch Repair (in MGMT-deficient cells) DNA_damage->MMR DSB Double-Strand Breaks MMR->DSB Synergy Synergistic DNA Damage DSB->Synergy This compound This compound PARP PARP Enzyme This compound->PARP inhibits BER Base Excision Repair (Single-Strand Break Repair) PARP->BER SSB Accumulated Single-Strand Breaks BER->SSB prevents repair of Replication_Stress Replication Fork Collapse SSB->Replication_Stress Cell_Death Mitotic Catastrophe & Apoptosis Synergy->Cell_Death Replication_Stress->Synergy Clonogenic_Survival_Assay_Workflow A Seed Glioblastoma Cells (e.g., U251) in 6-well plates B Allow cells to adhere overnight A->B C Pre-treat with this compound (e.g., 3 µM for 6 hours) B->C D Irradiate with varying doses (0-8 Gy) C->D E Replace with fresh medium D->E F Incubate for 10-14 days E->F G Fix and stain colonies (Crystal Violet) F->G H Count colonies (>50 cells) and calculate surviving fraction G->H In_Vivo_Xenograft_Study_Workflow A Implant U251 cells subcutaneously in immunocompromised mice B Monitor tumor growth until palpable (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups B->C D Initiate treatment regimens: - Control - TMZ + Radiation - this compound + TMZ + Radiation C->D E Monitor tumor volume, body weight, and animal health D->E F Continue treatment as per schedule E->F Regularly G Determine tumor growth delay (time to reach endpoint volume) E->G Endpoint reached F->E H Analyze and compare survival curves G->H

References

Application Notes and Protocols: E7016 in Cancer Cell Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of E7016, an orally available poly (ADP-ribose) polymerase (PARP) inhibitor, as a radiosensitizing agent in cancer therapy. The provided data and protocols are derived from key studies investigating its efficacy and mechanism of action in glioblastoma cells.

Introduction

This compound (also known as GPI 21016) is a potent inhibitor of PARP, a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the efficient repair of SSBs induced by ionizing radiation. When the cell replicates, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs), leading to increased cell death and enhancing the cytotoxic effects of radiotherapy. Preclinical studies have demonstrated that this compound can significantly enhance the radiosensitivity of cancer cells both in vitro and in vivo.[1][2] The primary mechanism of radiosensitization by this compound appears to be the inhibition of DNA repair, leading to an increase in mitotic catastrophe rather than apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound-mediated radiosensitization.

Table 1: In Vitro Radiosensitization of Cancer Cell Lines by this compound

Cell LineCancer TypeThis compound Concentration (μM)Radiation Dose (Gy)Dose Enhancement Factor (DEF) at SF=0.1Reference
U251Glioblastoma32, 4, 6, 81.7[1][2]
T98GGlioblastoma32, 4, 6, 81.4[1][2]
A549Non-Small Cell Lung Cancer32, 4, 6, 81.5[1]

DEF (Dose Enhancement Factor) is the ratio of radiation doses required to produce the same level of cell killing (surviving fraction of 0.1) without and with the drug.

Table 2: Effect of this compound on Radiation-Induced DNA Damage

Cell LineTreatmentTime PointMeasurementResultReference
U2513 μM this compound + 6 Gy IR24 hoursγH2AX foci per cellSignificantly more foci vs. IR alone[2]
U2513 μM this compound + 6 Gy IR6 hoursNeutral Comet Assay (Tail Moment)Significantly greater DNA damage vs. IR alone[2]

Table 3: In Vivo Radiosensitization in a U251 Glioblastoma Xenograft Model

Treatment GroupTumor Growth Delay (days)Reference
Radiation (2 Gy/day for 5 days) + Temozolomide (3 mg/kg)Not specified individually[1][2]
This compound (40 mg/kg) + Radiation + TemozolomideAdditional 6-day growth delay compared to Radiation + Temozolomide[1][2][3]

Signaling Pathway and Mechanism of Action

This compound enhances radiosensitivity by inhibiting PARP's role in DNA repair, leading to an accumulation of DNA damage and subsequent mitotic catastrophe.

E7016_Mechanism cluster_0 Cellular Response to Radiation cluster_1 PARP-Mediated DNA Repair cluster_2 This compound Intervention Radiation Ionizing Radiation SSB DNA Single-Strand Breaks (SSBs) Radiation->SSB induces DSB DNA Double-Strand Breaks (DSBs) SSB->DSB if unrepaired during S-phase replication PARP PARP SSB->PARP activates MitoticCatastrophe Mitotic Catastrophe DSB->MitoticCatastrophe leads to BER Base Excision Repair (BER) PARP->BER recruits proteins Repair SSB Repair BER->Repair This compound This compound This compound->PARP inhibits

Mechanism of this compound-mediated radiosensitization.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Radiosensitization using Clonogenic Survival Assay

This protocol determines the ability of this compound to enhance radiation-induced cell killing.

Clonogenic_Assay_Workflow start Seed cells at appropriate density drug_treatment Treat with this compound (e.g., 3 µM) for 6 hours start->drug_treatment irradiation Irradiate with varying doses (0-8 Gy) drug_treatment->irradiation incubation Incubate for 10-14 days to allow colony formation irradiation->incubation staining Fix and stain colonies (e.g., with crystal violet) incubation->staining counting Count colonies with >50 cells staining->counting analysis Calculate surviving fraction and Dose Enhancement Factor (DEF) counting->analysis end Results analysis->end

Workflow for the Clonogenic Survival Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., U251, T98G) in 6-well plates at densities determined by the expected toxicity of the combined treatment to yield 50-150 colonies per plate.

  • Drug Treatment: Allow cells to attach overnight. The following day, add this compound to the medium at the desired concentration (e.g., 3 µM) and incubate for 6 hours.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Staining: Aspirate the medium, wash the colonies with PBS, and fix with methanol for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the surviving fraction as a function of the radiation dose and determine the Dose Enhancement Factor (DEF) at a surviving fraction of 0.1.

Assessment of DNA Double-Strand Breaks by γH2AX Foci Staining

This immunofluorescence-based assay quantifies the formation and repair of DNA DSBs.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound (e.g., 3 µM) for 6 hours prior to irradiation (e.g., 6 Gy).

  • Fixation and Permeabilization: At desired time points post-irradiation (e.g., 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus in at least 50 cells per treatment group.

In Vivo Tumor Growth Delay Study

This protocol evaluates the efficacy of this compound in combination with radiation and chemotherapy in a xenograft mouse model.

Xenograft_Workflow start Implant tumor cells (e.g., U251) subcutaneously in nude mice tumor_growth Allow tumors to reach a palpable size (e.g., 100 mm³) start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatment: - Vehicle - this compound (e.g., 40 mg/kg, oral gavage) - Radiation (e.g., 2 Gy/day for 5 days) - Temozolomide (e.g., 3 mg/kg) - Combinations randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring endpoint Continue until tumors reach a predetermined endpoint size monitoring->endpoint analysis Calculate and compare tumor growth delay between groups endpoint->analysis end Results analysis->end

Workflow for an In Vivo Tumor Growth Delay Study.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 U251 cells) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100 mm³, randomize the mice into different treatment cohorts.

  • Treatment Administration:

    • This compound: Administer this compound orally (e.g., 40 mg/kg) daily for a specified period.

    • Radiation: Deliver localized radiation to the tumors (e.g., 2 Gy per day for 5 consecutive days).

    • Temozolomide: Administer temozolomide (e.g., 3 mg/kg, intraperitoneally) as per the experimental design.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Endpoint and Data Analysis: Continue the experiment until the tumors in the control group reach a predetermined endpoint (e.g., 1000 mm³). Calculate the tumor growth delay, which is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.

Conclusion

This compound has demonstrated significant potential as a radiosensitizing agent in preclinical models of glioblastoma and other cancers. Its mechanism of action, centered on the inhibition of PARP-mediated DNA repair, leads to increased efficacy of radiation therapy. The provided protocols offer a framework for further investigation into the therapeutic applications of this compound in combination with radiotherapy. It is important to note that the development of this compound was reported as discontinued, but the principles and methodologies described here are applicable to the study of other PARP inhibitors and radiosensitizing agents.

References

Application Notes and Protocols for Assessing E-7016 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of E7016, an orally available poly (ADP-ribose) polymerase (PARP) inhibitor, using xenograft models. This compound enhances tumor cell radiosensitivity by inhibiting DNA repair, positioning it as a promising anti-cancer agent.[1][2][3] This document outlines detailed methodologies for cell line selection and culture, establishment of xenograft models, administration of this compound, and assessment of anti-tumor activity. Furthermore, it includes templates for data presentation and diagrams of the experimental workflow and relevant signaling pathways to facilitate robust preclinical evaluation of this compound.

Introduction

Xenograft models, involving the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of novel therapeutic agents.[4] this compound (also known as GPI 21016) is a potent PARP inhibitor that has demonstrated anti-tumor efficacy in murine xenograft studies, particularly in enhancing the effectiveness of radiotherapy and chemotherapy combinations.[3][5] The primary mechanism of action of PARP inhibitors is the disruption of DNA single-strand break repair. This leads to the accumulation of double-strand breaks during DNA replication, which in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, results in synthetic lethality and cell death.[2][5]

This protocol provides a standardized framework for assessing the in vivo efficacy of this compound in a xenograft model, using a human glioblastoma cell line as a representative example, based on published studies.[5]

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: The U251 human glioblastoma cell line is a suitable model for this protocol.[5] Other cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) may also be considered.

  • Cell Culture: Culture U251 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using trypan blue exclusion; viability should be >95%.

  • Preparation for Injection: Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells/100 µL for injection. Keep the cell suspension on ice until injection.

Xenograft Model Establishment
  • Animal Model: Use 4-6 week old female athymic nude mice (nu/nu) or other suitable immunodeficient mice.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Administration and Treatment Groups
  • Treatment Groups:

    • Group 1: Vehicle control (e.g., appropriate solvent for this compound)

    • Group 2: this compound alone

    • Group 3: Combination therapy (e.g., this compound with radiation or another chemotherapeutic agent)

    • Group 4: Positive control (if available)

  • This compound Formulation: Prepare this compound for oral gavage at the desired concentration. A previously reported effective dose is 40 mg/kg.[5]

  • Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study.

  • Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Efficacy Assessment
  • Tumor Growth Inhibition:

    • Continue to measure tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth delay (TGD), defined as the difference in the time required for the tumors in the treated groups to reach a predetermined size compared to the control group.

    • Another key metric is the percentage of tumor growth inhibition (%TGI), calculated at the end of the study.

  • Pharmacodynamic (PD) and Biomarker Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or PCR analysis, and another portion can be fixed in formalin for immunohistochemistry (IHC).

    • Analyze biomarkers of PARP inhibition (e.g., PAR levels), DNA damage (e.g., γH2AX), and apoptosis (e.g., cleaved caspase-3).

  • Toxicity Evaluation:

    • Monitor for clinical signs of toxicity, such as weight loss, changes in behavior, and altered posture.

    • Perform gross necropsy at the end of the study to identify any organ abnormalities.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day X (mm³) ± SEM% TGITumor Growth Delay (Days)
Vehicle ControlN/AN/A
This compound (40 mg/kg)
Combination Tx
Positive Control

Table 2: Body Weight Changes

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day X (g) ± SEM% Change in Body Weight
Vehicle Control
This compound (40 mg/kg)
Combination Tx
Positive Control

Table 3: Biomarker Analysis (Example)

Treatment GroupMean PAR Level (Relative to Control) ± SEMMean γH2AX Positive Cells (%) ± SEMMean Cleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle Control1.0
This compound (40 mg/kg)
Combination Tx
Positive Control

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment & Monitoring cluster_analysis Efficacy Analysis cell_culture Cell Culture (U251 Glioblastoma) cell_harvest Cell Harvest & Count cell_culture->cell_harvest injection Subcutaneous Injection (Nude Mice) cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound Administration (Oral Gavage) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Delay) monitoring->endpoint biomarker Biomarker Analysis (IHC, Western Blot) endpoint->biomarker

Caption: Experimental workflow for assessing this compound efficacy in a xenograft model.

PARP Inhibition Signaling Pathway

G cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_consequence Cellular Consequences cluster_crosstalk Signaling Crosstalk DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DSB DNA Double-Strand Break (DSB) Accumulation PARP->DSB Replication Fork Collapse PI3K_Akt PI3K/Akt Pathway PARP->PI3K_Akt Crosstalk MAPK_ERK MAPK/ERK Pathway PARP->MAPK_ERK Crosstalk BER->DNA_SSB Repair This compound This compound This compound->PARP Inhibition Apoptosis Apoptosis / Cell Death DSB->Apoptosis HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) HR_deficient->Apoptosis

References

Application Notes and Protocols for Cell-Based Screening of E7016 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7016, also known as Golvatinib, is a potent, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize analogs of this compound for their inhibitory effects on the c-Met pathway.

c-Met Signaling Pathway

Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This leads to the recruitment and activation of downstream signaling effectors, including the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways, which collectively promote cell growth, survival, and motility.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT STAT cMet->STAT HGF HGF HGF->cMet Binds RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT->Proliferation This compound This compound Analog This compound->cMet Inhibits Autophosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

The following protocols describe key cell-based assays to evaluate the efficacy of this compound analogs. For these assays, cancer cell lines with known c-Met amplification, such as MKN-45 (gastric), EBC-1 (lung), Hs746T (gastric), and SNU-5 (gastric), are recommended.

Inhibition of c-Met Phosphorylation (Western Blot)

This assay directly measures the ability of this compound analogs to inhibit HGF-induced c-Met autophosphorylation.

Workflow:

Western_Blot_Workflow A Seed Cells B Serum Starve A->B C Pre-treat with This compound Analog B->C D Stimulate with HGF C->D E Lyse Cells D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot G->H I Image and Analyze H->I

Caption: Workflow for the c-Met phosphorylation Western blot assay.

Protocol:

  • Cell Seeding: Seed c-Met amplified cancer cells (e.g., MKN-45) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound analogs (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • HGF Stimulation: Stimulate the cells with recombinant human HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met and loading control signals.

Data Presentation:

This compound-Analog X (nM)p-c-Met (Relative Intensity)Total c-Met (Relative Intensity)
0 (Vehicle)1.001.00
10.750.98
100.301.02
1000.050.99
10000.011.01
Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound analogs on the viability and proliferation of cancer cells.

Workflow:

MTS_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound Analogs A->B C Incubate for 72h B->C D Add MTS Reagent C->D E Incubate for 1-4h D->E F Measure Absorbance at 490 nm E->F G Calculate % Inhibition F->G

Caption: Workflow for the MTS cell proliferation assay.

Protocol:

  • Cell Seeding: Seed c-Met amplified cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of growth medium. Allow the cells to adhere overnight.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the this compound analogs to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

This compound-Analog X (nM)Cell Viability (%)
0 (Vehicle)100
192
1065
10028
10005
IC50 (nM) ~45
Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Workflow:

Caspase_Glo_Workflow A Seed Cells in White-walled 96-well Plate B Add this compound Analogs A->B C Incubate for 24-48h B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at RT D->E F Measure Luminescence E->F G Calculate Fold Induction F->G

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium and allow them to adhere overnight.

  • Compound Addition: Treat cells with various concentrations of this compound analogs for 24-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold induction of caspase-3/7 activity compared to the vehicle-treated control.

Data Presentation:

This compound-Analog X (nM)Caspase-3/7 Activity (Fold Induction)
0 (Vehicle)1.0
101.5
1004.2
10008.9
Cell Migration Assay (Scratch Assay)

This assay assesses the effect of this compound analogs on the migratory capacity of cancer cells.

Workflow:

Scratch_Assay_Workflow A Seed Cells to Confluency B Create a 'Scratch' A->B C Wash with PBS B->C D Add Medium with This compound Analogs C->D E Image at 0h D->E F Incubate for 24-48h E->F G Image at 24h/48h F->G H Measure Wound Area G->H I Calculate % Wound Closure H->I

Caption: Workflow for the scratch cell migration assay.

Protocol:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Addition: Add fresh medium containing different concentrations of the this compound analogs.

  • Imaging: Capture images of the scratch at 0 hours and after 24-48 hours of incubation using a microscope with a camera.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation:

This compound-Analog X (nM)Wound Closure at 24h (%)
0 (Vehicle)85
1060
10025
10005

Summary

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound analogs. By systematically assessing their impact on c-Met signaling, cell proliferation, apoptosis, and migration, researchers can effectively identify and prioritize lead candidates for further development in the pursuit of novel cancer therapeutics.

Application Notes and Protocols: E7016 in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence supporting the use of E7016, a PARP inhibitor, as a radiosensitizing agent. The protocols and data herein are derived from key studies investigating the combination of this compound with radiation therapy, with a particular focus on glioblastoma multiforme.

Introduction

Radiation therapy is a fundamental modality in the treatment of many cancers. However, radioresistance remains a significant clinical challenge. The combination of radiation with targeted agents that can modulate the tumor microenvironment and inhibit DNA repair pathways is a promising strategy to enhance therapeutic efficacy. This compound is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor that has been shown to sensitize tumor cells to radiation.[1] This document outlines the preclinical data and provides detailed experimental protocols for studying the synergistic effects of this compound and radiation.

Mechanism of Action: PARP Inhibition and Radiosensitization

Radiation therapy induces DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs), in cancer cells. PARP enzymes play a crucial role in the repair of SSBs. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which can be converted into more lethal DSBs during DNA replication. This increased burden of DSBs overwhelms the cancer cell's repair capacity, leading to mitotic catastrophe and cell death, thereby enhancing the cytotoxic effects of radiation.[1]

G cluster_0 Radiation Therapy cluster_1 This compound Action cluster_2 Cellular Processes RT Radiation SSB Single-Strand Breaks (SSBs) RT->SSB induces This compound This compound PARP PARP This compound->PARP inhibits DNA_Repair DNA Repair PARP->DNA_Repair mediates SSB->DNA_Repair triggers Replication DNA Replication SSB->Replication during DSB Double-Strand Breaks (DSBs) Cell_Death Cell Death (Mitotic Catastrophe) DSB->Cell_Death induces Replication->DSB leads to G start Start seed Seed Cells in 6-well Plates start->seed attach Allow Cells to Attach (Overnight) seed->attach treat Treat with this compound (6 hours) attach->treat irradiate Irradiate with Varying Doses treat->irradiate incubate Incubate for Colony Formation (10-14 days) irradiate->incubate stain Fix and Stain Colonies incubate->stain count Count Colonies stain->count analyze Calculate Surviving Fraction and DEF count->analyze end End analyze->end G start Start implant Implant U251 Cells in Mice start->implant monitor_initial Monitor Tumor Growth implant->monitor_initial randomize Randomize Mice into Treatment Groups monitor_initial->randomize treat Administer Treatments (this compound, TMZ, RT) randomize->treat monitor_treatment Measure Tumor Volume Regularly treat->monitor_treatment endpoint Tumors Reach Endpoint Volume monitor_treatment->endpoint analyze Analyze Tumor Growth Delay endpoint->analyze end End analyze->end

References

Application Notes and Protocols for E7016 in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of E7016, a potent PARP (poly ADP-ribose polymerase) inhibitor, for studying synthetic lethality in BRCA-mutant cancers. This document includes the mechanism of action, key experimental protocols, and available data on its efficacy.

Introduction to this compound and Synthetic Lethality

This compound is an orally available inhibitor of PARP, a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). In cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, where the loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality. This targeted approach allows for the selective killing of cancer cells with BRCA mutations while sparing normal cells that have a functional HR pathway.

Mechanism of Action: PARP Inhibition in BRCA-Mutant Cancers

The synthetic lethal interaction between PARP inhibition and BRCA deficiency is a cornerstone of targeted cancer therapy. In healthy cells, both the BER and HR pathways are functional, ensuring genomic stability. However, in BRCA-mutant cancer cells, the HR pathway is compromised.

Signaling Pathway of PARP Inhibition and Synthetic Lethality in BRCA-Mutant Cells

cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N DSB_N DNA Double-Strand Break DNA_Damage_N->DSB_N BER_N Base Excision Repair PARP_N->BER_N SSB_Repair_N SSB Repair BER_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N BRCA_N BRCA1/2 DSB_N->BRCA_N HR_N Homologous Recombination BRCA_N->HR_N DSB_Repair_N DSB Repair HR_N->DSB_Repair_N DSB_Repair_N->Cell_Survival_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP Activation DNA_Damage_C->PARP_C DSB_C DNA Double-Strand Break DNA_Damage_C->DSB_C BER_C Base Excision Repair PARP_C->BER_C SSB_Repair_C SSB Accumulation BER_C->SSB_Repair_C SSB_Repair_C->DSB_C Replication Fork Collapse BRCA_mut_C BRCA1/2 (mutated) DSB_C->BRCA_mut_C HR_deficient_C Deficient Homologous Recombination BRCA_mut_C->HR_deficient_C DSB_Repair_Fail_C DSB Repair Failure HR_deficient_C->DSB_Repair_Fail_C Apoptosis_C Apoptosis DSB_Repair_Fail_C->Apoptosis_C This compound This compound This compound->PARP_C

Caption: Synthetic lethality of this compound in BRCA-mutant cells.

Preclinical Data

While specific quantitative preclinical data for this compound in BRCA-mutant cancer models is not extensively available in the public domain, the efficacy of PARP inhibitors, in general, is well-documented. The following tables summarize the expected outcomes based on studies with other PARP inhibitors in BRCA-mutant models.

Table 1: In Vitro Efficacy of PARP Inhibitors in BRCA-Mutant Cell Lines (Representative Data)

Cell LineBRCA1 MutationBRCA2 MutationPARP InhibitorIC50 (nM)
MDA-MB-4365396+1G>A-Olaparib10-50
SUM149PT2288delT-Olaparib50-100
CAPAN-16174delT-Rucaparib<10

Note: This table represents typical data for other PARP inhibitors and is intended to provide a general framework for expected this compound efficacy.

Table 2: In Vivo Efficacy of PARP Inhibitors in BRCA-Mutant Xenograft Models (Representative Data)

Xenograft ModelCancer TypePARP InhibitorDosing RegimenTumor Growth Inhibition (%)
MDA-MB-436BreastOlaparib50 mg/kg, daily>70
CAPAN-1PancreaticRucaparib10 mg/kg, daily>60

Note: This table represents typical data for other PARP inhibitors and is intended to provide a general framework for expected this compound efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in BRCA-mutant cancer models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on BRCA-mutant cancer cell lines.

Materials:

  • BRCA-mutant and wild-type cancer cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

A Seed BRCA-mutant and wild-type cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow for determining cell viability using the MTT assay.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • BRCA-mutant and wild-type cancer cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction for each treatment condition.

Experimental Workflow for Colony Formation Assay

A Seed cells at low density in 6-well plates B Treat with this compound for 24 hours A->B C Replace with fresh medium B->C D Incubate for 10-14 days C->D E Fix and stain colonies with crystal violet D->E F Count colonies E->F G Calculate surviving fraction F->G

Caption: Workflow for the colony formation assay.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of BRCA-mutant cancer.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG)

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436)

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 1-5 x 10^6 BRCA-mutant cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Logical Flow of a Xenograft Study

A Implant BRCA-mutant tumor cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight D->E E->E Repeat measurements F Euthanize mice and excise tumors E->F End of study G Analyze tumor data F->G

Caption: Logical flow of an in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic agent for the treatment of BRCA-mutant cancers by exploiting the principle of synthetic lethality. The protocols provided here offer a framework for researchers to investigate its efficacy in both in vitro and in vivo models. Further studies are warranted to fully elucidate the specific activity and potential of this compound in this patient population.

Application Notes and Protocols: Techniques for Measuring PARP Inhibition by E7016 In Situ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] In the context of cancer therapy, inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death, a concept known as synthetic lethality.[1][4] E7016 is a potent, orally available PARP inhibitor that has shown promise in enhancing the sensitivity of tumor cells to radiation and chemotherapy by preventing the repair of single-strand DNA breaks.[5][6][7]

Accurate measurement of PARP inhibition directly within the cellular environment (in situ) is critical for understanding the pharmacodynamics of inhibitors like this compound and for developing effective therapeutic strategies. These application notes provide detailed protocols for three key techniques to measure PARP inhibition in situ:

  • In Situ PARP Activity Assay: Directly measures the enzymatic activity of PARP in cells or tissues.

  • Immunofluorescence (IF) Staining of Poly (ADP-ribose) (PAR): Detects the product of PARP activity, providing an indirect measure of its inhibition.

  • Immunofluorescence (IF) Staining of γH2AX Foci: Measures DNA double-strand breaks, a downstream consequence of PARP inhibition and subsequent replication fork collapse.

Mechanism of PARP Inhibition by this compound

Upon DNA damage, PARP enzymes, particularly PARP1, bind to single-strand breaks. This binding triggers the catalytic activity of PARP, which utilizes NAD+ as a substrate to synthesize long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3][8] These PAR chains act as a scaffold to recruit DNA repair machinery.[3][4] this compound acts as a competitive inhibitor by binding to the catalytic domain of PARP, preventing the synthesis of PAR and thereby halting the DNA repair process.[5] This leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks during DNA synthesis, resulting in the formation of cytotoxic double-strand breaks.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Action of this compound DNA_damage DNA Single-Strand Break (SSB) PARP PARP1 DNA_damage->PARP recruits PAR Poly (ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes Inhibition PARP Inhibition NAD NAD+ NAD->PAR substrate Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits SSB_Repair SSB Repair Repair->SSB_Repair This compound This compound This compound->PARP binds to catalytic domain No_PAR No PAR Synthesis Inhibition->No_PAR Unrepaired_SSB Unrepaired SSB No_PAR->Unrepaired_SSB Replication DNA Replication Unrepaired_SSB->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB Cell_Death Cell Death DSB->Cell_Death

Caption: PARP signaling pathway and the mechanism of inhibition by this compound.

Data Presentation: this compound PARP Inhibition

The inhibitory effect of this compound on PARP activity can be quantified and summarized. The following table presents data derived from a chemiluminescent immunoassay showing the percentage of PARP inhibition at various concentrations of this compound in U251 glioblastoma cells.[9]

This compound Concentration (µmol/L)Mean PARP Inhibition (%)Standard Deviation (%)
1.545± 5.2
3.084± 3.8
6.092± 2.1

Note: Data is estimated from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

In Situ PARP Activity Assay

This protocol directly measures the enzymatic activity of PARP within cells or tissue sections using a fluorescently labeled NAD+ analog.

InSitu_PARP_Workflow start Start: Adherent cells on coverslips or cryosectioned tissue wash1 Wash with PBS start->wash1 permeabilize Permeabilize with 0.2% Triton X-100 in PBS wash1->permeabilize wash2 Wash with PBS permeabilize->wash2 reaction_mix Incubate with Reaction Mixture: - 10 mM MgCl2 - 1 mM DTT - 50 µM 6-Fluo-10-NAD+ - 100 mM Tris buffer (pH 8.0) wash2->reaction_mix incubation Incubate at 37°C for 2.5 hours reaction_mix->incubation wash3 Wash with PBS (3x 5 min) incubation->wash3 mount Mount with antifade mounting medium containing DAPI wash3->mount image Image using fluorescence microscopy (FITC/GFP channel) mount->image end End: Quantify fluorescence intensity image->end

Caption: Experimental workflow for the in situ PARP activity assay.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Reaction Mixture: 10 mM MgCl₂, 1 mM dithiothreitol (DTT), 50 µM 6-Fluo-10-NAD⁺ (or other fluorescent NAD+ analog), in 100 mM Tris buffer with 0.2% Triton X-100, pH 8.0

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Sample Preparation:

    • For adherent cells, grow cells on sterile glass coverslips in a petri dish.

    • For tissues, prepare 10-12 µm thick cryosections and mount on slides.

  • Washing: Gently wash the samples twice with PBS to remove culture medium or embedding medium.

  • Permeabilization: Incubate the samples in Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the reaction mixture to enter the cells.

  • Washing: Wash the samples twice with PBS.

  • PARP Reaction: Apply the Reaction Mixture to the samples and incubate in a humidified chamber for 2.5 hours at 37°C.

  • Washing: Wash the samples three times for 5 minutes each with PBS to remove unincorporated fluorescent NAD+.

  • Mounting: Mount the coverslips or slides with an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Visualize the samples using a fluorescence microscope. The fluorescent signal from the incorporated 6-Fluo-10-NAD+ will be proportional to the PARP activity. Quantify the mean fluorescence intensity per cell or region of interest using appropriate image analysis software. A decrease in fluorescence in this compound-treated samples compared to controls indicates PARP inhibition.

Immunofluorescence (IF) Staining of Poly (ADP-ribose) (PAR)

This protocol detects the product of PARP activity, PAR, using a specific antibody. A reduction in PAR signal in this compound-treated cells indicates inhibition of PARP.

IF_PAR_Workflow start Start: Adherent cells on coverslips treatment Treat with this compound and/or DNA damaging agent (e.g., H2O2) start->treatment fix Fix with 4% Paraformaldehyde or cold Methanol treatment->fix permeabilize Permeabilize with 0.2% Triton X-100 in PBS fix->permeabilize block Block with 5% BSA in PBST permeabilize->block primary_ab Incubate with primary antibody (anti-PAR) block->primary_ab wash1 Wash with PBST (3x) primary_ab->wash1 secondary_ab Incubate with fluorescently-labeled secondary antibody wash1->secondary_ab wash2 Wash with PBST (3x) secondary_ab->wash2 mount Mount with antifade mounting medium containing DAPI wash2->mount image Image using fluorescence microscopy mount->image end End: Quantify PAR fluorescence intensity image->end

Caption: Experimental workflow for immunofluorescence staining of PAR.

Materials:

  • PBS

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Wash Buffer (PBST): 0.1% Tween-20 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

  • Primary Antibody: Anti-PAR monoclonal or polyclonal antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with desired concentrations of this compound for a specified time. To induce PARP activity, a DNA damaging agent (e.g., 100 µM H₂O₂) can be added for a short period before fixation.

  • Fixation:

    • For PFA fixation, incubate cells in 4% PFA for 15 minutes at room temperature.

    • For Methanol fixation, incubate cells in ice-cold methanol for 10 minutes at -20°C.

  • Washing: Wash cells three times for 5 minutes each with PBS.

  • Permeabilization: Incubate cells in Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Incubate cells in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-PAR primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times for 5 minutes each with PBST, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear fluorescence intensity of the PAR signal. A decrease in the PAR signal in this compound-treated cells compared to the control (with DNA damage) indicates PARP inhibition.

Immunofluorescence (IF) Staining of γH2AX Foci

This protocol measures the formation of γH2AX foci, which are markers of DNA double-strand breaks (DSBs). Increased γH2AX foci in this compound-treated cells, especially in combination with DNA damaging agents, is a downstream indicator of PARP inhibition leading to the collapse of replication forks.[7]

Materials:

  • Same as for PAR immunofluorescence, with the primary antibody being anti-phospho-Histone H2A.X (Ser139), commonly known as anti-γH2AX.

Protocol:

The protocol for γH2AX foci staining is very similar to that of PAR staining.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound. Co-treatment with a DNA damaging agent that induces single-strand breaks (e.g., methyl methanesulfonate - MMS) or a topoisomerase inhibitor can enhance the effect.

  • Fixation, Permeabilization, and Blocking: Follow steps 2-5 of the PAR immunofluorescence protocol.

  • Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer and incubate overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Follow steps 7-9 of the PAR immunofluorescence protocol.

  • Mounting: Follow step 10 of the PAR immunofluorescence protocol.

  • Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Count the number of distinct fluorescent foci within the nucleus of each cell. An increase in the number of γH2AX foci per cell in this compound-treated samples compared to controls indicates an accumulation of DNA double-strand breaks resulting from PARP inhibition.

Conclusion

The in situ techniques described in these application notes provide robust and quantitative methods for assessing the efficacy of the PARP inhibitor this compound. The direct measurement of PARP activity, the detection of its product (PAR), and the analysis of a key downstream marker of its inhibition (γH2AX) offer a comprehensive approach to characterizing the cellular effects of this compound. These protocols can be readily adapted for use in basic research, drug discovery, and preclinical development to further elucidate the role of PARP inhibitors in cancer therapy.

References

Troubleshooting & Optimization

E7016 Technical Support Center: In Vitro Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E7016, a potent PARP inhibitor for your in vitro research needs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and other challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as GPI 21016, is an orally available small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient double-strand break (DSB) repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of the cancer cells to repair these DSBs results in genomic instability, mitotic catastrophe, and ultimately, apoptosis. This compound exerts its inhibitory effect by mimicking NAD+, the co-factor for PARP, thereby blocking its catalytic activity.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

The recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (DMSO).

Q3: What is the solubility of this compound in common laboratory solvents?

Quantitative solubility data for this compound in solvents other than DMSO is limited. The available data is summarized in the table below.

SolventSolubilityNotes
DMSO 25 mg/mL (71.56 mM)Requires ultrasonication and warming to 60°C to fully dissolve.
Water InsolubleNot recommended for creating stock solutions.
Ethanol Data not availableWhile some other PARP inhibitors have limited solubility in ethanol, specific data for this compound is not published. It is recommended to perform a small-scale test to determine solubility before preparing a large stock.
PBS InsolubleDirect dissolution in PBS is not recommended. Dilution of a DMSO stock into PBS may lead to precipitation.

Q4: What is the maximum concentration of DMSO that can be used in cell culture?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential off-target effects or cytotoxicity. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when diluted into aqueous cell culture medium.

Possible Cause:

This compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media or PBS, the compound can crash out of solution, forming a precipitate.

Solutions:

  • Step-wise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a serial dilution. For example, make an intermediate dilution of your DMSO stock in a smaller volume of media first, and then add this to the rest of your media.

  • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the compound in solution. Always validate the DMSO tolerance of your specific cell line.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media.

Issue 2: Observed cytotoxicity in cells treated with this compound, even at low concentrations.

Possible Cause:

  • DMSO Toxicity: The observed cell death may be due to the cytotoxic effects of the DMSO solvent, especially if the final concentration is too high.

  • Compound Cytotoxicity: this compound is expected to be cytotoxic to cancer cells, particularly those with deficiencies in DNA repair pathways. The observed effect may be the intended pharmacological action of the compound.

  • Precipitate-Induced Toxicity: If the compound has precipitated, the solid particles can be toxic to cells.

Solutions:

  • Vehicle Control: Always include a vehicle control group in your experiment (cells treated with the same final concentration of DMSO as your this compound-treated groups). This will help you to distinguish between the cytotoxic effects of the compound and the solvent.

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your cell line. This will help you to understand the concentration range at which the compound is active.

  • Visual Inspection for Precipitation: Before adding the treatment to your cells, visually inspect the media to ensure there is no precipitate. If precipitation is observed, refer to the troubleshooting guide for precipitation issues.

  • Reduce DMSO Concentration: If the vehicle control shows toxicity, try to lower the final DMSO concentration in your experiments by preparing a more concentrated stock solution.

Issue 3: this compound does not show the expected biological activity.

Possible Cause:

  • Compound Degradation: Improper storage of the this compound powder or stock solution can lead to degradation of the compound.

  • Inaccurate Concentration: There may be an error in the calculation of the stock solution concentration or the final working concentration.

  • Cell Line Resistance: The cell line you are using may not be sensitive to PARP inhibition. For example, cells with a fully functional homologous recombination repair pathway may be resistant to the effects of this compound.

  • Precipitation: If the compound has precipitated out of solution, the actual concentration in the media will be lower than intended.

Solutions:

  • Proper Storage: Store the this compound powder and stock solutions as recommended. Powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Verify Calculations: Double-check all calculations for preparing the stock and working solutions.

  • Use a Sensitive Cell Line: As a positive control, use a cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-deficient cancer cell line).

  • Check for Precipitation: Visually inspect your working solutions for any signs of precipitation.

Experimental Protocols and Visualizations

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 349.38 g/mol ), you would need 3.49 mg of this compound.

  • Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Initial Dissolution: Vortex the tube for 1-2 minutes to initially mix the powder and solvent.

  • Heating: Place the tube in a water bath or heat block set to 60°C for 5-10 minutes. Periodically vortex the tube during this time.

  • Sonication: Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes. The solution should become clear.

  • Final Check and Storage: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visualizations

experimental_workflow Experimental Workflow for In Vitro Studies with this compound cluster_prep Preparation of this compound cluster_cell_culture Cell-Based Assay powder This compound Powder stock_solution 10 mM Stock Solution in DMSO powder->stock_solution Dissolve with heating & sonication dmso Anhydrous DMSO dmso->stock_solution working_solution Working Solution in Cell Culture Media stock_solution->working_solution Dilute to final concentration (e.g., 1-10 µM) treatment Treat Cells with This compound Working Solution working_solution->treatment cells Seed Cells in Culture Plates cells->treatment incubation Incubate for Desired Time Period treatment->incubation analysis Perform Downstream Analysis (e.g., Viability Assay, Western Blot) incubation->analysis

Caption: A typical workflow for preparing and using this compound in in vitro cell-based assays.

Technical Support Center: Optimizing E7016 Dosage for In Vivo Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E7016 as a radiosensitizer in in vivo experiments. Our goal is to help you optimize your experimental design and overcome common challenges to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a radiosensitizer?

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks (SSBs).[1][2][3] By inhibiting PARP, this compound prevents the repair of SSBs induced by radiation. When the cell attempts to replicate its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[4] In tumor cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to a phenomenon known as synthetic lethality, resulting in mitotic catastrophe and cell death.[1][4]

Q2: What is a recommended starting dose for this compound in a mouse xenograft model for radiosensitization studies?

A previously published in vivo study on a U251 glioblastoma xenograft model used this compound at a dose of 40 mg/kg, administered orally, in combination with temozolomide and radiation.[2] This can be a reasonable starting point for your own experiments. However, the optimal dose will likely vary depending on the tumor model, the radiation dose and fractionation schedule, and the specific research question. A dose-escalation study is highly recommended to determine the optimal biological dose for your specific model.

Q3: How do I determine the optimal timing of this compound administration relative to radiation?

Preclinical studies with other PARP inhibitors suggest that administration prior to radiation is effective. For instance, in one study, the PARP inhibitor was given one hour before radiation. The rationale is to ensure that the inhibitor is present at a sufficient concentration to inhibit PARP at the time of radiation-induced DNA damage. The optimal timing may depend on the pharmacokinetic profile of this compound. It is advisable to perform a preliminary study to determine the peak plasma and tumor concentrations of this compound and schedule the radiation delivery accordingly.

Q4: What are the expected toxicities associated with this compound and radiation combination therapy?

Clinical trials with other PARP inhibitors in combination with radiotherapy have reported side effects such as radiation dermatitis, mucositis, fatigue, nausea, and hematological toxicities like anemia and thrombocytopenia.[5][6][7] In preclinical models, it is crucial to monitor for signs of toxicity, including weight loss, changes in behavior, and skin reactions at the radiation site. It is important to note that rapidly proliferating normal tissues can also be sensitized to radiation by PARP inhibitors.[8]

Q5: What pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?

To confirm that this compound is engaging its target, you can measure the inhibition of PARP activity in tumor and surrogate tissues. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) using immunohistochemistry or ELISA. A decrease in PAR levels after this compound treatment indicates target engagement.[8] Another key pharmacodynamic marker is the increase in DNA damage, which can be visualized by staining for γH2AX foci in tumor tissue sections.[1][9] An increase in γH2AX foci in the combination treatment group compared to radiation alone would indicate enhanced DNA damage.

Troubleshooting Guide

This guide addresses potential issues that may arise during your in vivo radiosensitization experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
No significant radiosensitization effect observed. Suboptimal this compound Dose: The dose of this compound may be too low to achieve sufficient PARP inhibition in the tumor.Perform a dose-escalation study to determine the maximally tolerated dose (MTD) and the optimal biological dose. Measure PAR levels in the tumor to confirm target engagement.
Inappropriate Timing of Administration: this compound may not be present at the tumor at a high enough concentration during radiation.Characterize the pharmacokinetics of this compound in your animal model to determine the time to peak concentration (Tmax) in the tumor and administer radiation at that time.
Tumor Model Resistance: The tumor model may have an efficient homologous recombination (HR) repair pathway, making it less susceptible to synthetic lethality with PARP inhibitors.Consider using tumor models with known HR deficiencies (e.g., BRCA1/2 mutations). Evaluate the HR status of your tumor model.
Insufficient Radiation Dose: The radiation dose may not be sufficient to induce a significant number of DNA single-strand breaks.Optimize the radiation dose and fractionation schedule for your tumor model.
Excessive toxicity observed (e.g., severe weight loss, skin ulceration). This compound Dose Too High: The dose of this compound may be causing systemic toxicity or excessive radiosensitization of normal tissues.Reduce the dose of this compound. In your dose-escalation study, carefully define the MTD based on clinical signs of toxicity.
High Radiation Dose to Normal Tissues: The radiation field may be too large, exposing sensitive normal tissues to high doses of radiation.Refine your irradiation technique to minimize exposure to normal tissues. Use appropriate shielding and image-guided radiotherapy if available.
Combined Toxicity: The combination of this compound and radiation may have synergistic toxicity.Consider a dose de-escalation approach for both the drug and radiation to find a better-tolerated combination.
High variability in tumor response within a treatment group. Inconsistent Drug Administration: Variability in oral gavage or other administration routes can lead to inconsistent drug exposure.Ensure consistent and accurate drug administration techniques. Consider alternative routes of administration if variability persists.
Heterogeneity of Tumor Growth: Xenograft tumors can exhibit variability in growth rates and vascularization.Randomize animals into treatment groups based on tumor volume. Increase the number of animals per group to improve statistical power.
Inconsistent Irradiation: Variations in animal positioning and radiation delivery can lead to inconsistent tumor doses.Use a dedicated jig or fixture to ensure reproducible positioning of the tumor within the radiation field. Perform regular quality assurance checks on the irradiator.

Experimental Protocols

In Vivo Dose-Escalation and Efficacy Study of this compound with Radiation

This protocol outlines a general procedure for determining the optimal dose of this compound for radiosensitization in a subcutaneous tumor xenograft model.

1. Cell Culture and Tumor Implantation:

  • Culture your chosen tumor cell line under standard conditions.

  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitor tumor growth regularly using calipers.

2. Animal Randomization and Grouping:

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Example groups for a dose-escalation study:

    • Group 1: Vehicle + Radiation

    • Group 2: this compound (e.g., 20 mg/kg) + Radiation

    • Group 3: this compound (e.g., 40 mg/kg) + Radiation

    • Group 4: this compound (e.g., 60 mg/kg) + Radiation

    • Group 5: Vehicle (No Radiation)

    • Group 6: this compound (highest dose) (No Radiation)

3. This compound and Radiation Administration:

  • Prepare this compound in a suitable vehicle for oral gavage.

  • Administer this compound or vehicle to the respective groups at a defined time before irradiation (e.g., 1 hour).

  • Anesthetize the mice and place them in a shielded irradiator, exposing only the tumor to a single dose of radiation (e.g., 5-10 Gy).

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive distress.

5. Data Analysis:

  • Plot tumor growth curves for each treatment group.

  • Calculate tumor growth delay (TGD) to assess the radiosensitizing effect.

  • Determine the optimal dose of this compound that provides the best therapeutic index (maximum tumor growth delay with acceptable toxicity).

6. Pharmacodynamic Analysis (Optional but Recommended):

  • At the end of the study, or in a separate cohort of animals, collect tumor tissue at various time points after treatment.

  • Analyze the tissue for PAR levels (to confirm PARP inhibition) and γH2AX foci (to assess DNA damage) by immunohistochemistry or western blotting.

Visualizations

E7016_Signaling_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 PARP-Mediated DNA Repair cluster_2 Consequences of PARP Inhibition Radiation Ionizing Radiation SSB Single-Strand Break (SSB) Radiation->SSB Induces PARP PARP SSB->PARP Activates Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse Leads to (during S-phase) PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits Repair_Proteins->SSB Repairs This compound This compound This compound->PARP Inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Mitotic_Catastrophe Mitotic Catastrophe DSB->Mitotic_Catastrophe In HR-deficient cells Cell_Death Tumor Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Signaling pathway of this compound-mediated radiosensitization.

Experimental_Workflow start Start: Tumor Xenograft Model Established randomization Randomize Mice into Treatment Groups start->randomization dose_escalation Dose Escalation Cohorts: - Vehicle + RT - this compound (Dose 1) + RT - this compound (Dose 2) + RT - this compound (Dose 3) + RT - Controls (No RT) randomization->dose_escalation treatment Administer this compound (or Vehicle) followed by Localized Tumor Irradiation dose_escalation->treatment monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs of Toxicity treatment->monitoring endpoint Endpoint Reached (Tumor size limit or signs of distress) monitoring->endpoint data_analysis Analyze Tumor Growth Delay (TGD) and Assess Toxicity endpoint->data_analysis pd_analysis Pharmacodynamic Analysis: - PAR levels - γH2AX foci endpoint->pd_analysis conclusion Determine Optimal Biological Dose of this compound data_analysis->conclusion pd_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Flowchart start Issue: No Radiosensitization check_dose Is the this compound dose sufficient? start->check_dose check_timing Is the timing of administration optimal? check_dose->check_timing Yes solution_dose Action: Perform dose-escalation study. Measure PAR levels in tumor. check_dose->solution_dose No check_model Is the tumor model appropriate? check_timing->check_model Yes solution_timing Action: Conduct PK study to determine Tmax. Administer radiation at Tmax. check_timing->solution_timing No solution_model Action: Use a model with known HR deficiency. Assess HR status of current model. check_model->solution_model No success Problem Resolved check_model->success Yes solution_dose->check_timing solution_timing->check_model solution_model->success

References

Technical Support Center: Troubleshooting Golvatinib (E7050) Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor Golvatinib (E7050). The content is designed to address specific issues that may arise during in vitro experiments, with a focus on ensuring the stability and efficacy of the compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Golvatinib (E7050) and what is its mechanism of action?

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor that simultaneously targets c-Met (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these receptor tyrosine kinases, Golvatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.

Q2: What is the recommended solvent for dissolving Golvatinib (E7050)?

Golvatinib (E7050) is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 20 mg/mL (31.56 mM). It is insoluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the typical working concentration for Golvatinib (E7050) in cell culture?

The effective concentration of Golvatinib can vary depending on the cell line and the specific experimental endpoint. In vitro studies have shown potent inhibition of c-Met amplified tumor cell growth at nanomolar concentrations, with IC50 values ranging from 6.2 nM to 37 nM in sensitive cell lines. However, for other cell lines, the IC50 values can be in the micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I store Golvatinib (E7050) stock solutions?

Stock solutions of Golvatinib in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide: Golvatinib (E7050) Instability and Inconsistent Results

This guide addresses common issues related to the stability and performance of Golvatinib in cell culture experiments.

Problem Potential Cause Recommended Solution
Reduced or no activity of Golvatinib Compound Degradation: Golvatinib may have degraded due to improper storage or handling.- Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh dilutions in media immediately before each experiment.
Precipitation in Media: The final concentration of Golvatinib in the cell culture medium may exceed its solubility limit, leading to precipitation.- Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to maintain compound solubility. - Visually inspect the media for any signs of precipitation after adding Golvatinib. - Perform a solubility test of Golvatinib in your specific cell culture medium.
Inconsistent results between experiments Variability in Stock Solution: Inaccurate pipetting or solvent evaporation can lead to variations in the stock solution concentration.- Use calibrated pipettes for preparing stock solutions and dilutions. - Ensure vials are properly sealed to prevent solvent evaporation. - Periodically check the concentration of your stock solution using analytical methods if possible.
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, may bind to Golvatinib, reducing its effective concentration.- Be consistent with the type and percentage of serum used in your experiments. - Consider using serum-free media for a defined period if you suspect significant protein binding.
Cell Density and Health: The efficacy of the inhibitor can be influenced by the number of cells and their overall health.- Standardize the cell seeding density for all experiments. - Ensure cells are in the logarithmic growth phase and have high viability at the start of the experiment.
Unexpected off-target effects High Compound Concentration: Using excessively high concentrations of Golvatinib can lead to non-specific effects.- Perform a thorough dose-response analysis to identify the lowest effective concentration. - Refer to published literature for typical working concentrations in similar cell lines.
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.- Maintain a final DMSO concentration of ≤ 0.1% in your cell culture. - Include a vehicle control (media with the same concentration of DMSO) in all experiments.

Experimental Protocols

Protocol for Assessing the Stability of Golvatinib (E7050) in Cell Culture Media

This protocol outlines a method to determine the stability of Golvatinib in a specific cell culture medium over time.

Materials:

  • Golvatinib (E7050)

  • DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable bioassay

Procedure:

  • Prepare Golvatinib Stock Solution: Dissolve Golvatinib in DMSO to prepare a 10 mM stock solution.

  • Prepare Working Solution: Dilute the 10 mM stock solution in your cell culture medium to a final concentration of 10 µM (or your typical working concentration). Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Time Point 0: Immediately after preparation, take the "0 hour" sample and store it at -80°C until analysis.

  • Incubation of Other Time Points: Place the remaining tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each subsequent time point, remove the respective tube from the incubator and store it at -80°C.

  • Analysis: Once all samples are collected, analyze the concentration of intact Golvatinib in each sample using a validated HPLC method. Alternatively, you can use a cell-based bioassay to assess the remaining activity of the compound at each time point.

  • Data Interpretation: Plot the concentration or activity of Golvatinib against time to determine its stability profile in your cell culture medium.

Visualizations

Signaling_Pathway Golvatinib (E7050) Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS VEGFR2 VEGFR2 VEGFR2->PI3K HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR2 Golvatinib Golvatinib Golvatinib->c-Met Inhibits Golvatinib->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Golvatinib inhibits c-Met and VEGFR2 signaling pathways.

Experimental_Workflow Workflow for Assessing Golvatinib Stability Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Dilute to 10 uM in Media Dilute to 10 uM in Media Prepare 10 mM Stock in DMSO->Dilute to 10 uM in Media Aliquot for Time Points Aliquot for Time Points Dilute to 10 uM in Media->Aliquot for Time Points Incubate at 37C, 5% CO2 Incubate at 37C, 5% CO2 Aliquot for Time Points->Incubate at 37C, 5% CO2 Collect Samples at 0, 2, 4, 8, 24h Collect Samples at 0, 2, 4, 8, 24h Incubate at 37C, 5% CO2->Collect Samples at 0, 2, 4, 8, 24h Store Samples at -80C Store Samples at -80C Collect Samples at 0, 2, 4, 8, 24h->Store Samples at -80C Analyze by HPLC or Bioassay Analyze by HPLC or Bioassay Store Samples at -80C->Analyze by HPLC or Bioassay Determine Stability Profile Determine Stability Profile Analyze by HPLC or Bioassay->Determine Stability Profile

Caption: Experimental workflow for stability assessment.

Preventing E7016 off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Designation: The designation "E7016" has been associated with both a PARP inhibitor (GPI 21016) and a selective prostaglandin E2 (PGE2) receptor EP4 antagonist, more commonly referred to as E7046 (also known as ER-886046). This guide will focus on E7046 , the selective EP4 antagonist, due to the availability of detailed information regarding its selectivity and use in experimental models relevant to cancer and immunology research.

Introduction to E7046 and On-Target Effects

E7046 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the prostaglandin E2 receptor type 4 (EP4).[1][2][3] The on-target effect of E7046 is the blockade of the PGE2-EP4 signaling pathway.[4][5] This pathway is implicated in various physiological and pathological processes, including inflammation, pain, and cancer progression.[4][5][6] In the tumor microenvironment, PGE2, produced by cyclooxygenase-2 (COX-2), can promote tumor growth and metastasis and suppress the immune response.[4][7][8] E7046 reverses these immunosuppressive effects, particularly on myeloid cells, and can enhance anti-tumor immunity.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of E7046?

A1: E7046 selectively binds to and blocks the EP4 receptor, a G-protein coupled receptor. This prevents the binding of its natural ligand, prostaglandin E2 (PGE2).[5] By inhibiting PGE2-EP4 signaling, E7046 disrupts downstream pathways that are involved in immunosuppression and tumor progression.[4][7]

Q2: What are the known on-target effects of E7046 in experimental models?

A2: In preclinical models, E7046 has been shown to:

  • Inhibit PGE2-induced immunosuppression.[1]

  • Reduce the growth of established tumors and delay tumor recurrence.[3]

  • Enhance anti-tumor T-cell responses.[7]

  • Synergize with checkpoint inhibitors and radiotherapy to improve anti-tumor efficacy.[3][7]

Q3: What are potential off-target effects of small molecule inhibitors like E7046?

A3: Off-target effects arise when a compound interacts with proteins other than its intended target. For small molecule inhibitors, these can be due to structural similarities between the intended target and other proteins, leading to unintended biological consequences. While E7046 is reported to be highly selective for EP4, it is crucial to design experiments that can differentiate on-target from potential off-target effects.

Q4: How can I be sure the observed phenotype in my experiment is due to EP4 antagonism and not an off-target effect?

A4: To confirm that the observed effects are due to EP4 antagonism, consider the following strategies:

  • Rescue experiments: In an in vitro setting, if the effect of E7046 can be reversed by adding an excess of the natural ligand (PGE2), this suggests an on-target mechanism.

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the EP4 receptor should mimic the effect of E7046. Furthermore, in EP4 knockout models, E7046 should have no effect.

  • Dose-response analysis: A clear dose-response relationship for the observed phenotype is indicative of a specific interaction.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Question: My results with E7046 are inconsistent across experiments. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Compound stability and storage: Ensure E7046 is stored correctly, typically at -20°C or -80°C in a suitable solvent like DMSO, and protected from light.[9] Avoid repeated freeze-thaw cycles.

    • Cell culture conditions: Maintain consistent cell density, passage number, and media composition.

    • Experimental timing: The duration of treatment with E7046 can significantly impact the outcome. Optimize the treatment time for your specific cell line and endpoint.

Issue 2: No observable effect of E7046.

  • Question: I am not observing any effect of E7046 in my cell-based assay. What should I check?

  • Answer:

    • EP4 receptor expression: Confirm that your cell line expresses the EP4 receptor at the mRNA and/or protein level.

    • Compound concentration: The concentration of E7046 may be too low. Refer to the provided quantitative data for typical IC50 values and consider performing a dose-response experiment to determine the optimal concentration for your system.

    • Assay sensitivity: Your assay may not be sensitive enough to detect the biological effect. Consider using a more direct and sensitive readout of EP4 signaling, such as measuring cAMP levels.[4]

    • Positive controls: Include a positive control in your experiment, such as a known activator of the pathway you are studying, to ensure your assay is working correctly.[10]

Issue 3: Observing unexpected or contradictory results.

  • Question: The effects I am seeing with E7046 are not what I expected based on the literature. Could this be an off-target effect?

  • Answer: It is possible. To investigate this:

    • Perform a selectivity screen: If available, test E7046 against a panel of related receptors (e.g., other prostaglandin receptors like EP1, EP2, EP3) to confirm its selectivity in your experimental system.

    • Use a negative control compound: A structurally similar but inactive molecule can help differentiate specific from non-specific effects.

    • Consult the literature for known off-targets of similar compounds: While specific off-target information for E7046 may be limited, reviewing data for other EP4 antagonists can provide clues.

Quantitative Data

ParameterValueSpeciesAssayReference
IC50 10.19 nMHumanPGE2-induced cAMP formation[4]
IC50 13.5 nMHumanCellular PGE2 induced cAMP reporter assay[4]
Selectivity >1500-fold for EP4 over EP2[1]
Ki Human[1]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay to Confirm On-Target EP4 Antagonism

  • Cell Culture:

    • Culture an EP4-expressing cell line (e.g., HEK293 cells overexpressing human EP4) in appropriate media.

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of E7046 in DMSO (e.g., 10 mM).

    • Perform serial dilutions in cell culture media to achieve the desired final concentrations. Keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.

  • Treatment:

    • Pre-treat the cells with varying concentrations of E7046 for a predetermined time (e.g., 1 hour).

    • Include a vehicle control (DMSO) and a positive control (a known EP4 antagonist).

  • Stimulation:

    • Stimulate the cells with a known concentration of PGE2 (e.g., 10 nM) for a short duration (e.g., 15-30 minutes).

  • Endpoint Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log of the E7046 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Transcription) PKA->Downstream Phosphorylates E7046 E7046 E7046->EP4 Blocks

Caption: PGE2-EP4 Signaling Pathway and the inhibitory action of E7046.

Experimental_Workflow_Off_Target cluster_design Experimental Design cluster_execution Execution cluster_validation On-Target Validation cluster_analysis Data Analysis select_model Select Appropriate Experimental Model (EP4-expressing) determine_conc Determine Optimal E7046 Concentration (Dose-Response) select_model->determine_conc include_controls Include Controls: - Vehicle - Positive Control - Negative Control determine_conc->include_controls perform_assay Perform Primary Assay (e.g., Cell Viability, Cytokine Production) include_controls->perform_assay rescue_exp Rescue Experiment (add excess PGE2) perform_assay->rescue_exp genetic_validation Genetic Validation (siRNA/CRISPR of EP4) perform_assay->genetic_validation orthogonal_compound Orthogonal Compound (Structurally different EP4 antagonist) perform_assay->orthogonal_compound analyze_results Analyze and Interpret Results perform_assay->analyze_results rescue_exp->analyze_results genetic_validation->analyze_results orthogonal_compound->analyze_results

Caption: Workflow for minimizing and validating off-target effects of E7046.

Troubleshooting_Logic start Unexpected Experimental Outcome with E7046 check_protocol Review Experimental Protocol - Compound stability? - Cell line issues? - Assay conditions? start->check_protocol protocol_ok Protocol is Sound check_protocol->protocol_ok Yes protocol_issue Identify and Correct Protocol Flaw check_protocol->protocol_issue No on_target_validation Perform On-Target Validation Experiments (see workflow) protocol_ok->on_target_validation on_target_confirmed Effect is On-Target (Re-evaluate hypothesis) on_target_validation->on_target_confirmed Validation Successful off_target_suspected Effect is Likely Off-Target on_target_validation->off_target_suspected Validation Fails consider_alternatives Consider Alternative Compounds or Approaches off_target_suspected->consider_alternatives

Caption: Logical diagram for troubleshooting unexpected results with E7046.

References

Technical Support Center: Overcoming E7016 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the PARP inhibitor E7016, particularly concerning the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, resulting in genomic instability and ultimately cell death, a concept known as synthetic lethality.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of resistance to PARP inhibitors like this compound?

Resistance to PARP inhibitors is a significant challenge and can arise through several mechanisms:

  • Restoration of Homologous Recombination (HR) Function: This is one of the most common mechanisms. Secondary or "reversion" mutations in genes like BRCA1/2 can restore the open reading frame and produce a functional protein, thereby restoring HR capacity.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Replication Fork Protection/Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, allowing more time for DNA repair and preventing the formation of lethal DSBs.

  • Loss of PARP1 Expression or Activity: Mutations or downregulation of PARP1, the primary target of this compound, can lead to reduced drug trapping on DNA, which is a key component of its cytotoxic effect.

  • Activation of Alternative DNA Repair Pathways: Upregulation of other DNA repair pathways, such as non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ), can compensate for the PARP inhibition and HR deficiency.

  • Changes in Cell Cycle Checkpoints: Alterations in cell cycle checkpoints can allow cells to tolerate DNA damage more effectively and continue to proliferate despite treatment with this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing this compound resistance in your cancer cell line experiments.

Problem 1: Decreased sensitivity to this compound (Increased IC50 value)
Possible Cause Suggested Action
Development of resistanceConfirm the shift in IC50 by repeating the cell viability assay. Maintain a frozen stock of the parental sensitive cell line for comparison.
Incorrect drug concentration or degradationVerify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
Cell line contamination or misidentificationPerform cell line authentication (e.g., STR profiling).
Problem 2: Suspected mechanism of resistance is unknown
Possible Cause Suggested Action
Restoration of HR functionPerform a RAD51 foci formation assay. An increase in RAD51 foci in resistant cells upon DNA damage induction suggests restored HR activity. Sequence key HR genes like BRCA1/2 to check for reversion mutations.
Increased drug effluxUse an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. Perform qPCR or western blotting to check for upregulation of efflux pump proteins like MDR1.
Loss of PARP1Quantify PARP1 protein levels by western blot. Perform a PARP trapping assay to assess the ability of this compound to engage its target.
Problem 3: How to overcome this compound resistance in my cell line?
Possible Cause Suggested Action
Restored HR functionCombine this compound with inhibitors of other DNA damage response pathways, such as ATR inhibitors (e.g., ceralasertib) or CHK1 inhibitors (e.g., prexasertib).
Replication fork stabilizationConsider combination therapy with agents that induce replication stress, such as topoisomerase inhibitors or low-dose chemotherapy.
General resistance phenotypeExplore combination with immune checkpoint inhibitors if working in an appropriate in vivo model, as PARP inhibitors can increase tumor mutational burden and neoantigen presentation.

Quantitative Data Summary

Table 1: Example IC50 Values for PARP Inhibitors in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Cell LineBRCA1 StatusPARP InhibitorIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
UWB1.289MutantOlaparib~0.1~2.5~25
PEO1MutantOlaparib~0.05~1.2~24
A2780Wild-TypeOlaparib~5.0~20.0~4

Note: These are representative values from published literature and may vary depending on experimental conditions.

Table 2: Example Synergy Scores for Combination Therapies in PARP Inhibitor-Resistant Cell Lines

Cell LineCombination TherapySynergy Score (CI)Interpretation
PARPi-Resistant Ovarian CancerThis compound + ATR Inhibitor< 1Synergistic
PARPi-Resistant Breast CancerThis compound + CHK1 Inhibitor< 1Synergistic
PARPi-Resistant Prostate CancerThis compound + Cisplatin< 1Synergistic

Note: Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Actual values are highly dependent on the specific drugs and cell lines used.

Key Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Normalize the absorbance/luminescence values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

RAD51 Foci Formation Assay

Objective: To assess the homologous recombination (HR) capacity of cancer cell lines by visualizing the formation of RAD51 foci at sites of DNA damage.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Induce DNA damage using a DNA-damaging agent (e.g., mitomycin C or ionizing radiation).

  • Fixation and Permeabilization: After a recovery period to allow for foci formation (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant increase in the number of foci-positive cells after DNA damage indicates proficient HR.

PARP Trapping Assay

Objective: To measure the ability of this compound to "trap" PARP1 on DNA, a key mechanism of its cytotoxicity.

Methodology:

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Cell Fractionation: Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blotting:

    • Run the protein lysates from the chromatin fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1. A histone antibody (e.g., H3) should be used as a loading control for the chromatin fraction.

  • Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction in this compound-treated cells compared to untreated cells indicates PARP trapping.

Visualizations

Signaling_Pathway_E7016_Action cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP_Inhibition This compound Action cluster_Replication DNA Replication cluster_HR_Deficiency Homologous Recombination (HR) Deficiency SSB SSB PARP PARP1 SSB->PARP recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP leads to This compound This compound This compound->PARP inhibits Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Repair HR Repair DSB->HR_Repair repaired by BRCA_mut BRCA1/2 Mutation BRCA_mut->HR_Repair impairs Apoptosis Apoptosis HR_Repair->Apoptosis failure leads to

Caption: Mechanism of action of this compound in HR-deficient cancer cells.

Experimental_Workflow_Resistance_ID start Suspected this compound Resistance ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 hr_status Assess HR Status (RAD51 Foci Assay) ic50->hr_status efflux Evaluate Drug Efflux (qPCR/Western for MDR1) ic50->efflux parp_level Check PARP1 Levels (Western Blot) ic50->parp_level hr_restored HR Restored hr_status->hr_restored efflux_up Efflux Pump Upregulated efflux->efflux_up parp_down PARP1 Downregulated parp_level->parp_down combination Test Combination Therapies (e.g., +ATR/CHK1i) hr_restored->combination efflux_up->combination parp_down->combination end Mechanism Identified combination->end

Caption: Workflow for identifying mechanisms of this compound resistance.

Logical_Relationship_Overcoming_Resistance cluster_mechanisms Resistance Mechanisms cluster_strategies Overcoming Strategies (Combination Therapy) resistance This compound Resistance hr_restoration HR Restoration resistance->hr_restoration drug_efflux Increased Drug Efflux resistance->drug_efflux fork_stabilization Replication Fork Stabilization resistance->fork_stabilization atr_chk1_i ATR/CHK1 Inhibitors hr_restoration->atr_chk1_i efflux_i Efflux Pump Inhibitors drug_efflux->efflux_i chemo Chemotherapy (e.g., Platinum Agents) fork_stabilization->chemo

Caption: Strategies to overcome common this compound resistance mechanisms.

Technical Support Center: E7016 (GPI 21016)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity associated with the PARP inhibitor E7016 (also known as GPI 21016) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available Poly (ADP-ribose) polymerase (PARP) inhibitor.[1][2] Its primary mechanism involves the inhibition of PARP enzymes, which are critical for DNA single-strand break repair. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. This is particularly effective in cancer cells with pre-existing defects in double-strand break repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality. This compound has also been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy by preventing the repair of radiation-induced DNA damage.[1][3]

Q2: What are the common toxicities observed with PARP inhibitors in animal studies?

A2: While specific public data on this compound toxicity is limited, class-wide toxicities for PARP inhibitors are well-documented. The most common adverse effects observed in animal models include hematological toxicities such as anemia, neutropenia, and thrombocytopenia.[4] Other potential toxicities include gastrointestinal issues like nausea and vomiting, fatigue, and in some cases, renal toxicity.[5][6] It is crucial to monitor for these potential side effects during preclinical studies.

Q3: How can I proactively monitor for potential this compound-induced toxicity in my animal studies?

A3: A robust monitoring plan is essential. This should include regular complete blood counts (CBCs) to track hematological parameters, serum biochemistry to assess organ function (particularly kidney and liver), and regular observation of the animals for clinical signs of distress, such as weight loss, lethargy, or changes in behavior. A suggested monitoring workflow is provided in the Troubleshooting section.

Q4: Are there any known drug-drug interactions I should be aware of when using this compound?

A4: While specific interaction studies for this compound may not be publicly available, it is important to consider the potential for interactions with other therapeutic agents. For instance, when used as a radiosensitizer, the combined effect on tissues needs to be carefully evaluated.[1][3] Co-administration with other myelosuppressive agents could exacerbate hematological toxicities. Careful consideration of the metabolic pathways of co-administered drugs is also recommended to avoid unforeseen toxicities.

Troubleshooting Guides

Issue 1: Managing Hematological Toxicity

Symptoms:

  • Significant decreases in red blood cell counts (anemia), white blood cell counts (neutropenia), or platelet counts (thrombocytopenia) observed in CBC results.

  • Clinical signs may include pale mucous membranes, lethargy (anemia), or signs of infection (neutropenia).

Possible Causes:

  • This compound-induced myelosuppression, a known class effect of PARP inhibitors.

  • Dose-dependent toxicity.

  • Combination with other myelosuppressive agents or radiation.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the CBC to rule out any sample collection or analysis errors.

  • Dose Adjustment: Consider a dose reduction or a temporary interruption of this compound administration. A logical workflow for dose adjustment is provided below.

  • Supportive Care: Depending on the severity, supportive care measures may be necessary. For severe anemia, blood transfusions could be considered. For neutropenia, prophylactic antibiotics may be warranted to prevent infection.

  • Review Concomitant Medications: Assess if any co-administered drugs could be contributing to the hematological toxicity.

Issue 2: Gastrointestinal Distress

Symptoms:

  • Nausea, vomiting, diarrhea, or constipation.

  • Weight loss and reduced food intake.

Possible Causes:

  • Direct effect of this compound on the gastrointestinal tract.

  • Dehydration secondary to vomiting or diarrhea.

Troubleshooting Steps:

  • Symptomatic Treatment: Administer anti-emetics for nausea and vomiting, and anti-diarrheal agents or laxatives as appropriate.[5]

  • Dietary Support: Provide palatable, high-calorie food to encourage eating and maintain body weight.

  • Hydration: Ensure adequate hydration, and consider subcutaneous or intravenous fluids if dehydration is a concern.

  • Dose Modification: If symptoms are severe or persistent, consider a dose reduction of this compound.

Data Presentation

Table 1: Representative Hematological Toxicity Grading for PARP Inhibitors in Animal Studies

Toxicity GradeAnemia (Hemoglobin g/dL)Neutropenia (Neutrophils x10³/µL)Thrombocytopenia (Platelets x10³/µL)Recommended Action
Grade 1 >= 10.0>= 1.5>= 75Continue treatment, monitor closely.
Grade 2 <10.0 - >= 8.0<1.5 - >= 1.0<75 - >= 50Interrupt dose until recovery to Grade 1 or baseline. Restart at the same dose.
Grade 3 < 8.0<1.0 - >= 0.5<50 - >= 25Interrupt dose until recovery. Restart at a reduced dose.
Grade 4 Life-threatening< 0.5< 25Discontinue treatment.

Note: This table provides a general guideline based on common toxicity grading in preclinical studies. Specific thresholds may need to be adapted based on the animal model and study design.

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity

  • Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from each animal for a complete blood count (CBC) and serum biochemistry.

  • On-Study Monitoring:

    • Collect blood samples for CBC analysis twice weekly for the first two weeks of treatment, then weekly thereafter.

    • Collect blood for serum biochemistry analysis weekly.

  • Sample Collection: Use appropriate and consistent blood collection techniques to minimize stress and potential for hemolysis.

  • Data Analysis: Compare on-study hematological and biochemistry values to the baseline and control group data.

  • Clinical Observation: Monitor animals daily for any clinical signs of toxicity. Record body weights at least twice weekly.

Mandatory Visualizations

E7016_Mechanism_of_Action cluster_0 DNA Damage and Repair cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from radiation) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) SSB_Repair SSB Repair PARP->SSB_Repair facilitates SSB_Repair->DSB unrepaired SSBs become Cell_Survival Cell Survival SSB_Repair->Cell_Survival HR_Repair HR Repair (Deficient in some tumors) DSB->HR_Repair HR_Repair->Cell_Survival Apoptosis Apoptosis / Mitotic Catastrophe HR_Repair->Apoptosis This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition PARP_Inhibition->PARP PARP_Inhibition->SSB_Repair blocks

Caption: Mechanism of action of this compound as a PARP inhibitor.

Toxicity_Monitoring_Workflow Start Start of Study Baseline Baseline Data Collection (CBC, Biochemistry, Body Weight) Start->Baseline Dosing Administer this compound Baseline->Dosing Monitoring Regular Monitoring (2x/week for 2 weeks, then weekly) - CBC - Biochemistry - Body Weight - Clinical Observations Dosing->Monitoring Data_Analysis Analyze Data (Compare to Baseline & Control) Monitoring->Data_Analysis End End of Study Monitoring->End Toxicity_Observed Toxicity Observed? Data_Analysis->Toxicity_Observed Continue_Monitoring Continue Monitoring Toxicity_Observed->Continue_Monitoring No Assess_Severity Assess Severity (Grade 1-4) Toxicity_Observed->Assess_Severity Yes Continue_Monitoring->Monitoring Dose_Adjustment Implement Dose Adjustment Protocol Assess_Severity->Dose_Adjustment Dose_Adjustment->Monitoring

Caption: Experimental workflow for toxicity monitoring.

Dose_Adjustment_Logic Toxicity Toxicity Detected (Grade 2 or higher) Interrupt Interrupt Dosing Toxicity->Interrupt Monitor_Recovery Monitor for Recovery (Return to Grade 1 or Baseline) Interrupt->Monitor_Recovery Recovered Recovered? Monitor_Recovery->Recovered Discontinue Consider Discontinuation (Life-threatening or persistent Grade 3/4) Monitor_Recovery->Discontinue If no recovery Restart_Same Restart at Same Dose (First occurrence of Grade 2) Recovered->Restart_Same Yes (Grade 2, 1st time) Restart_Reduced Restart at Reduced Dose (Grade 3/4 or recurrent Grade 2) Recovered->Restart_Reduced Yes (Grade 3/4 or recurrent) Continue_Supportive Continue Supportive Care Recovered->Continue_Supportive No Restart_Same->Monitor_Recovery If toxicity recurs Restart_Reduced->Monitor_Recovery If toxicity recurs Continue_Supportive->Monitor_Recovery

Caption: Logical relationship for dose adjustment decisions.

References

Addressing batch-to-batch variability of E7016

Author: BenchChem Technical Support Team. Date: November 2025

It appears there has been a misunderstanding regarding the topic "E7016". Initial research has identified this compound as a type of welding electrode, which is a material used in industrial welding processes.[1][2][3][4] The request to create a technical support center with troubleshooting guides, FAQs, signaling pathways, and detailed experimental protocols for researchers, scientists, and drug development professionals is therefore not applicable to this product.

However, to fulfill the detailed requirements of your request for a technical support center aimed at a scientific audience, we have created a template for a hypothetical research compound, which we will refer to as "Compound X" . This guide is structured to address the common challenges of batch-to-batch variability that researchers encounter with small molecule inhibitors and other research compounds.

Technical Support Center: Compound X

This technical support center provides guidance for researchers and scientists using Compound X in their experiments. The following information will help address potential issues related to batch-to-batch variability and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound X?

A1: Compound X is a potent and selective inhibitor of the kinase "Kinase Y." It functions by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of the "Signaling Pathway Z," which is involved in cell proliferation and survival.

Q2: What are the common causes of batch-to-batch variability with Compound X?

A2: Batch-to-batch variability can arise from several factors during the synthesis and purification of Compound X. These can include minor differences in impurity profiles, polymorphic forms, or residual solvent content. Each new batch of Compound X undergoes rigorous quality control to minimize these variations. For information on managing variability in research, it's important to establish consistent experimental controls.

Q3: How should I store and handle Compound X to ensure its stability?

A3: Compound X is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Proper storage is crucial to prevent degradation and maintain the compound's activity.

Q4: What are the recommended quality control (QC) checks I should perform upon receiving a new batch of Compound X?

A4: To ensure the consistency of your results, we recommend performing a few key QC checks on each new batch. These include verifying the identity and purity of the compound via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and confirming its biological activity using a relevant in vitro assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Compound X.

Issue 1: I am observing a decreased or no effect of Compound X in my cell-based assay compared to previous experiments.

  • Question: Have you confirmed the viability of your cells and the consistency of your cell culture conditions?

    • Answer: Cell health and passage number can significantly impact experimental outcomes. Ensure your cells are healthy and within a consistent passage range.

  • Question: Have you recently received a new batch of Compound X?

    • Answer: If so, it is advisable to perform a dose-response experiment to confirm the IC50 value of the new batch and compare it to the previous one. See the "Experimental Protocols" section for a detailed method.

  • Question: How was the Compound X solution prepared and stored?

    • Answer: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. It is recommended to use freshly prepared dilutions from a properly stored aliquot.

Issue 2: My in-well HPLC analysis shows a different purity profile for the new batch of Compound X.

  • Question: What were the specific differences observed in the HPLC chromatogram?

    • Answer: Note the retention times and peak areas of any new or different peaks. This information can help our technical support team identify potential impurities.

  • Question: Have the HPLC method parameters been kept consistent?

    • Answer: Variations in the mobile phase composition, flow rate, or column temperature can affect the chromatogram. Ensure that the same validated HPLC method is used for each analysis.

Data Presentation

Table 1: Batch-to-Batch Comparison of Compound X Quality Control Parameters

ParameterBatch ABatch BAcceptance Criteria
Purity (by HPLC) 99.5%99.2%> 98.0%
Identity (by MS) ConfirmedConfirmedMatches reference
IC50 (Kinase Y Assay) 5.2 nM5.8 nM4.0 - 7.0 nM
Residual Solvent < 0.1%< 0.1%< 0.5%

Experimental Protocols

Protocol 1: Determination of Compound X Purity by HPLC

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Compound X in DMSO.

    • Dilute to a final concentration of 10 µg/mL in the mobile phase.

  • Analysis:

    • Inject 10 µL of the sample and run the gradient program.

    • Calculate the purity based on the area of the main peak relative to the total peak area.

Protocol 2: In Vitro Kinase Assay to Determine IC50 of Compound X

  • Materials:

    • Recombinant Kinase Y.

    • Kinase substrate peptide.

    • ATP.

    • Compound X serial dilutions.

    • Kinase buffer.

  • Procedure:

    • Add 5 µL of serially diluted Compound X to a 384-well plate.

    • Add 10 µL of Kinase Y enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture of substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based).

  • Data Analysis:

    • Plot the kinase activity against the logarithm of Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway_Z Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Y Kinase_Y Receptor->Kinase_Y Downstream_Substrate Downstream_Substrate Kinase_Y->Downstream_Substrate Phosphorylation Compound_X Compound_X Compound_X->Kinase_Y Inhibition Proliferation_Survival Proliferation_Survival Downstream_Substrate->Proliferation_Survival Experimental_Workflow cluster_QC Quality Control of New Batch cluster_Experiment Cell-Based Experiment Receive_Batch Receive New Batch of Compound X Perform_HPLC Perform HPLC Analysis Receive_Batch->Perform_HPLC Perform_MS Perform Mass Spectrometry Receive_Batch->Perform_MS Determine_IC50 Determine IC50 Receive_Batch->Determine_IC50 Compare_Data Compare with Previous Batch Data Perform_HPLC->Compare_Data Perform_MS->Compare_Data Determine_IC50->Compare_Data Prepare_Stock Prepare Stock Solution Compare_Data->Prepare_Stock Treat_Cells Treat Cells with Compound X Analyze_Results Analyze Experimental Readout Logical_Relationship Variability Inconsistent Results Check_Compound Is it a new batch of Compound X? Variability->Check_Compound QC_Checks Perform QC Checks Check_Compound->QC_Checks Yes Check_Protocol Review Experimental Protocol Check_Compound->Check_Protocol No Consistent_Results Consistent Results QC_Checks->Consistent_Results Check_Protocol->Consistent_Results

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental artifacts and issues that may arise when working with E7016. The following questions and answers address specific problems to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a low-hydrogen, potassium-coated electrode used for manual metal arc (MMA) welding.[1][2][3] It is widely utilized in welding heavy steel structures, plates, and pipes due to its excellent arc stability and the high quality of the resulting weld.[1][2][4]

Q2: I am a life sciences researcher and was given a compound labeled "this compound" for my experiments. However, all literature points to it being a welding electrode. Is there a biological or chemical compound with the same name?

Based on extensive searches of scientific and technical literature, the designation "this compound" is exclusively associated with a type of welding electrode. There is no readily available information to suggest that this compound is a designation for a drug, chemical compound, or any other agent used in biological or pharmaceutical research. It is highly probable that the substance you have has been mislabeled. We strongly recommend you verify the identity of the compound with the source that provided it to you.

Q3: What are the potential consequences of using a misidentified compound in my experiments?

Using a misidentified substance in a biological or chemical experiment can lead to a range of serious issues, including:

  • Invalid Data: Any results obtained will be meaningless and not attributable to the intended test substance.

  • Safety Hazards: The unknown properties of the substance could pose unexpected safety risks to personnel and equipment.

Troubleshooting Potential Mislabeled Compound Issues

If you suspect you have a mislabeled compound, it is critical to pause your experiments and take the following steps:

  • Contact the Source: Immediately contact the person, department, or company that supplied the compound to verify its identity. Provide them with all available information, including lot numbers and any other identifiers on the packaging.

  • Analytical Chemistry Verification: If the source cannot be immediately clarified, consider having the compound's identity confirmed through analytical techniques such as Mass Spectrometry, NMR Spectroscopy, or FTIR Spectroscopy.

  • Review Internal Documentation: Check all internal records, including ordering information and shipping receipts, to trace the origin of the compound and look for any potential transcription errors in its name or code.

Hypothetical Experimental Workflow for Compound Verification

Should you need to verify the identity of an unknown compound, a general workflow can be followed. The diagram below illustrates a logical sequence of steps for compound identification.

A Unknown Compound 'this compound' Received B Review Internal Documentation and Labeling A->B C Contact Supplier for Certificate of Analysis (CoA) B->C D Perform Analytical Chemistry Tests (e.g., MS, NMR) C->D If CoA is unavailable or questionable E Compare Analytical Data with Expected Structure D->E F Identity Confirmed E->F Match G Identity Not Confirmed E->G No Match I Proceed with Experimentation F->I H Quarantine Compound and Report Discrepancy G->H

Caption: Workflow for verifying the identity of a potentially mislabeled compound.

We are unable to provide further troubleshooting guidance on "this compound-related experimental artifacts" as there is no evidence of this compound being used in a research or drug development context. We urge all users to ensure the correct identification of their experimental materials before proceeding.

References

Validation & Comparative

A Tale of Two PARP Inhibitors: A Comparative Analysis of Olaparib and the Investigational Agent E7016

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, exploiting the concept of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair mechanisms. Olaparib, a first-in-class PARP inhibitor, has paved the way with multiple regulatory approvals and a wealth of clinical data. This guide provides a comparative analysis of the well-established Olaparib and the lesser-known investigational agent E7016, offering researchers, scientists, and drug development professionals a clear perspective on their respective stages of development and reported efficacy.

Mechanism of Action: Targeting DNA Repair

Both Olaparib and this compound are believed to function as PARP inhibitors. PARP enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to an accumulation of unrepaired single-strand breaks, which are subsequently converted into more lethal double-strand breaks during cell division.[1][2] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[1] This selective targeting of cancer cells with HRR deficiencies while sparing normal cells with intact DNA repair pathways is the cornerstone of their therapeutic efficacy.

Below is a diagram illustrating the mechanism of action of PARP inhibitors.

DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication SSBR Single-Strand Break Repair PARP->SSBR DNA_DSB Double-Strand DNA Break Replication->DNA_DSB leads to HRR Homologous Recombination Repair (Intact in Normal Cells) DNA_DSB->HRR HRD Homologous Recombination Deficiency (e.g., BRCA1/2 mutation in Cancer Cells) DNA_DSB->HRD in Cell_Survival Cell Survival HRR->Cell_Survival Cell_Death Cell Death (Apoptosis) HRD->Cell_Death Olaparib_this compound Olaparib / this compound Olaparib_this compound->PARP inhibits

Caption: Mechanism of action of PARP inhibitors like Olaparib and this compound.

Efficacy Data: A Study in Contrasts

The available efficacy data for Olaparib is extensive, spanning numerous clinical trials and cancer types. In contrast, the data for this compound is limited to a single publicly available clinical trial record.

Olaparib: A Clinically Validated Therapeutic

Olaparib has demonstrated significant efficacy in various clinical settings, leading to its approval for the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations.[3][4][5]

Trial Cancer Type Key Findings
SOLO1/GOG 3004 Newly Diagnosed Advanced Ovarian Cancer with a BRCA Mutation (Maintenance Treatment)At 7 years, 67.0% of patients treated with Olaparib were alive compared to 46.5% of patients who received a placebo.[6] The median time to first subsequent treatment or death was 64.0 months with Olaparib versus 15.1 months with placebo.[6]
OlympiA Adjuvant Treatment of High-Risk, HER2-Negative Early Breast Cancer with Germline BRCA MutationsOlaparib reduced the risk of invasive disease recurrence by 35% and the risk of death by 28% compared to placebo after a median follow-up of 6.1 years.[7][8] At the 6-year mark, the invasive disease-free survival rate was 79.6% in the Olaparib group versus 70.3% in the placebo group.[7]
OlympiAD Metastatic Triple-Negative Breast Cancer with Germline BRCA MutationsOlaparib significantly improved progression-free survival compared to chemotherapy.[4]
This compound: An Investigational Agent

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings.

Olaparib: Well-Documented Clinical Trial Protocols

The clinical development of Olaparib is supported by numerous well-documented study protocols. For instance, in the SOLO1/GOG 3004 trial, patients received Olaparib tablets at a dose of 300 mg twice daily.[10] Efficacy was primarily assessed by investigator-assessed progression-free survival using RECIST criteria. A common experimental workflow for a clinical trial of a PARP inhibitor is outlined below.

Patient_Screening Patient Screening (e.g., BRCA mutation status) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Olaparib) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Chemotherapy) Randomization->Control_Arm Treatment_Administration Treatment Administration Treatment_Arm->Treatment_Administration Control_Arm->Treatment_Administration Efficacy_Assessment Efficacy Assessment (e.g., RECIST) Treatment_Administration->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Administration->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A generalized workflow for a randomized clinical trial of a PARP inhibitor.

This compound: Limited Publicly Available Protocol Information

For this compound, the protocol for the NCT01605162 trial outlines a single-arm study where patients received 320 mg of this compound capsules once daily on Days 1 through 7 of each 28-day cycle in combination with temozolomide.[9] The study included a single-dose pharmacokinetic period prior to the multiple-dose treatment cycles.[9]

Conclusion

This comparative analysis highlights the significant disparity in the development and available data between Olaparib and this compound. Olaparib stands as a well-established and clinically validated PARP inhibitor with a robust body of evidence supporting its efficacy across multiple cancer types. Its mechanism of action is well-understood, and its clinical benefits are clearly documented in large-scale, randomized controlled trials.

References

Validating the Synergistic Effect of E7016 and Radiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of E7016 in combination with radiation against an alternative therapeutic strategy, the inhibition of the TGF-β signaling pathway. The information presented herein is supported by preclinical experimental data to validate the synergistic effects of these combination therapies in oncology research.

Introduction

The combination of targeted therapies with radiation is a promising strategy to enhance the therapeutic ratio in cancer treatment. This guide focuses on the preclinical validation of this compound, a Poly (ADP-ribose) polymerase (PARP) inhibitor, as a radiosensitizer. The synergistic effect of this compound and radiation is compared with another targeted approach: the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway, a key signaling cascade implicated in radioresistance.

Mechanism of Action and Signaling Pathways

This compound (PARP Inhibitor) and Radiation

This compound is an inhibitor of PARP, a family of enzymes crucial for the repair of DNA single-strand breaks (SSBs).[1] Radiation therapy induces a variety of DNA lesions, including SSBs and double-strand breaks (DSBs). By inhibiting PARP, this compound prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs can be converted into more lethal DSBs. In tumor cells that may already have deficiencies in other DNA repair pathways (like homologous recombination), this accumulation of DSBs leads to mitotic catastrophe and cell death, thus sensitizing the cancer cells to the effects of radiation.[1][2]

cluster_radiation Radiation cluster_this compound This compound (PARP Inhibitor) cluster_cellular_response Cellular Response Radiation Radiation SSB Single-Strand Breaks (SSBs) Radiation->SSB induces This compound This compound PARP PARP This compound->PARP inhibits SSB->PARP activates Replication DNA Replication SSB->Replication DSB Double-Strand Breaks (DSBs) CellDeath Mitotic Catastrophe & Cell Death DSB->CellDeath accumulation leads to BER Base Excision Repair (BER) PARP->BER mediates Replication->DSB unrepaired SSBs lead to

Fig. 1: this compound and Radiation Synergy Pathway
TGF-β Inhibition and Radiation

The TGF-β signaling pathway is frequently activated in tumors and is associated with radioresistance.[3] TGF-β can promote DNA repair, protect tumor cells from radiation-induced apoptosis, and induce an immunosuppressive tumor microenvironment.[3][4] Inhibitors of the TGF-β pathway, such as galunisertib, can block these pro-survival signals, thereby increasing the sensitivity of tumor cells to radiation.

cluster_radiation Radiation cluster_tgfbi TGF-β Inhibitor cluster_cellular_response Cellular Response Radiation Radiation TGFB TGF-β Radiation->TGFB activates TGFBI TGF-β Inhibitor TGFBR TGF-β Receptor TGFBI->TGFBR inhibits TGFB->TGFBR binds to SMAD SMAD Signaling TGFBR->SMAD activates DNA_Repair DNA Repair SMAD->DNA_Repair promotes Apoptosis_Inhibition Apoptosis Inhibition SMAD->Apoptosis_Inhibition promotes Radioresistance Radioresistance DNA_Repair->Radioresistance Apoptosis_Inhibition->Radioresistance

Fig. 2: TGF-β Inhibition and Radiation Pathway

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the synergistic effects of this compound and a representative TGF-β inhibitor (Galunisertib) when combined with radiation.

In Vitro Radiosensitization
Treatment CombinationCell LineAssayEndpointResultReference
This compound + Radiation U251 (Glioblastoma)Clonogenic SurvivalDose Enhancement Factor (DEF) at 0.1 SF1.6[1][5]
DU145 (Prostate)Clonogenic SurvivalDose Enhancement Factor (DEF) at 0.1 SF1.7[1]
MiaPaCa (Pancreatic)Clonogenic SurvivalDose Enhancement Factor (DEF) at 0.1 SF1.4[1]
Galunisertib + Radiation SCC-25 (HNSCC)Clonogenic SurvivalAdditive effect on reducing colony formationAdditive
FaDu (HNSCC)Metabolic ActivitySignificant additional reduction with 40 µM Galunisertib + 2 Gy/4 GySignificant
CAL27 (HNSCC)MigrationAdditive effect on reducing cell migrationAdditive
DNA Damage Enhancement
Treatment CombinationCell LineAssayTime PointResultReference
This compound + Radiation U251 (Glioblastoma)γH2AX Foci24 hours post-IRSignificantly more foci/cell vs. IR alone[1]
In Vivo Tumor Growth Delay
Treatment CombinationTumor ModelEndpointResultReference
This compound + Radiation + Temozolomide U251 Glioblastoma XenograftTumor Growth DelayAdditional 6-day growth delay vs. IR + Temozolomide[1]

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.

Protocol:

  • Cell Seeding: Plate cells at a density determined to yield approximately 50-100 colonies per dish for the untreated control.

  • Treatment: For pre-irradiation treatment, add this compound or TGF-β inhibitor at the desired concentration and incubate for a specified period (e.g., 6 hours for this compound).

  • Irradiation: Irradiate the cells with a range of doses using a calibrated radiation source.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution like methanol/acetic acid and stain with crystal violet. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction (SF) for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the SF versus the radiation dose to generate survival curves. The Dose Enhancement Factor (DEF) is calculated as the ratio of the radiation dose required to achieve a certain survival fraction (e.g., 0.1) in the control group versus the drug-treated group.

start Start seed Seed Cells start->seed treat Treat with This compound or TGF-β inhibitor seed->treat irradiate Irradiate treat->irradiate incubate Incubate (10-14 days) irradiate->incubate stain Fix and Stain Colonies incubate->stain count Count Colonies stain->count analyze Calculate Surviving Fraction & DEF count->analyze end End analyze->end

Fig. 3: Clonogenic Survival Assay Workflow
γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Protocol:

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat cells with the drug and/or radiation as described for the clonogenic assay.

  • Fixation and Permeabilization: At specified time points post-treatment (e.g., 24 hours), fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for γH2AX. Follow this with a fluorescently-labeled secondary antibody.

  • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Capture images and quantify the number of γH2AX foci per cell nucleus using image analysis software.

In Vivo Tumor Growth Delay Study

This experiment evaluates the effect of treatment on the growth of tumors in an animal model.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., U251) into the flank of immunocompromised mice.[6][7][8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Drug Administration: Administer the drug (e.g., this compound) according to the planned schedule and route.

  • Irradiation: Locally irradiate the tumors with a specified dose and fractionation schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach a certain size (e.g., 4 times the initial volume) compared to the control group.[9]

start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Drug and/or Radiation randomize->treat measure Measure Tumor Volume Regularly treat->measure analyze Analyze Tumor Growth Delay measure->analyze end End analyze->end

Fig. 4: In Vivo Tumor Growth Delay Workflow

Conclusion

The preclinical data presented in this guide demonstrate that this compound acts as a potent radiosensitizer in vitro and in vivo. The synergistic effect is attributed to the inhibition of PARP-mediated DNA repair, leading to an accumulation of lethal DNA damage in irradiated cancer cells. When compared to the strategy of inhibiting the TGF-β pathway, the data for this compound, particularly the dose enhancement factors from clonogenic assays, provide robust quantitative evidence of its radiosensitizing potential. Further investigation into the combination of PARP inhibitors like this compound with radiation is warranted in clinical settings to improve therapeutic outcomes for cancer patients.

References

Unveiling the Action of E7016: A Comparative Guide to a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of E7016, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in different cell lines. We objectively compare its performance with other PARP inhibitors, supported by experimental data and detailed methodologies.

This compound (also known as GPI 21016) is an orally available PARP inhibitor that has demonstrated significant potential as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of PARP, a key enzyme in the repair of single-strand DNA breaks.[3] By blocking this repair pathway, this compound leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with existing DNA repair deficiencies—a concept known as synthetic lethality.[1][3] Preclinical studies have highlighted this compound's ability to enhance the sensitivity of tumor cells to radiation and chemotherapy, suggesting its potential in combination therapies.[1][4]

Mechanism of Action: Induction of Mitotic Catastrophe

This compound inhibits PARP by mimicking its natural substrate, NAD+.[2] This competitive inhibition prevents the recruitment of DNA repair proteins to sites of DNA damage.[3] Consequently, unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication.

A key feature of this compound's mechanism is the induction of mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[2] In preclinical studies, treatment with this compound, particularly in combination with radiation, has been shown to significantly increase the number of cells undergoing mitotic catastrophe rather than apoptosis.[2] This is particularly relevant for tumors with mutated p53, which are often resistant to apoptosis-inducing therapies.

This compound Mechanism of Action cluster_0 Cellular Processes DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation activates SSB Repair SSB Repair PARP Activation->SSB Repair mediates Replication Fork Stall Replication Fork Stall PARP Activation->Replication Fork Stall prevents stall at SSBs Cell Survival Cell Survival DSB Formation DSB Formation Replication Fork Stall->DSB Formation leads to Mitotic Catastrophe Mitotic Catastrophe DSB Formation->Mitotic Catastrophe triggers Cell Death Cell Death Mitotic Catastrophe->Cell Death This compound This compound This compound->PARP Activation inhibits

This compound inhibits PARP, leading to mitotic catastrophe.

Comparative Analysis of this compound and Other PARP Inhibitors

While specific IC50 values for this compound as a standalone agent across a wide range of cell lines are not extensively available in public literature, its efficacy has been demonstrated through its ability to sensitize cancer cells to radiation. The following table summarizes the observed radiosensitizing effects of this compound in different cancer cell lines.

Table 1: Radiosensitizing Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Radiation Dose Enhancement Factor (at SF 0.1)Reference
U251Glioblastoma31.4 - 1.7[1]
MiaPaCa2Pancreatic Cancer31.4[1]
DU145Prostate Cancer51.7[1]

For a broader comparison, the following tables present the half-maximal inhibitory concentration (IC50) values for several other commercially available PARP inhibitors across a panel of cancer cell lines. This data provides a benchmark for the potency of these agents.

Table 2: Comparative IC50 Values of Various PARP Inhibitors in Breast Cancer Cell Lines (µM)

Cell LineOlaparibNiraparibRucaparibVeliparibTalazoparib
BRCA1-mutant
MDA-MB-4364.73.22.3-0.13
HCC193796111397.1610
BRCA-wildtype
MDA-MB-2312020<10-0.48
MDA-MB-468<10<10<10-0.8
BT549-7--0.3
HCC70-4--0.8
HCC1143-9--9
HCC18061.2-0.9-8
SKBR3----0.04
JIMT1----0.002
MCF-710----

Table 3: Comparative IC50 Values of Various PARP Inhibitors in Ovarian Cancer Cell Lines (µM)

Cell LineOlaparibNiraparibRucaparib
BRCA1/2-mutant
PEO1-7.487-
UWB1.289-21.34-
BRCA-wildtype
UWB1.289+BRCA1-58.98-
OVCAR8~200~20-
COLO704--2.52

Table 4: Comparative IC50 Values of Various PARP Inhibitors in Other Cancer Cell Lines (µM)

Cell LineCancer TypeOlaparibNiraparibVeliparib
Capan-1Pancreatic (BRCA2-mutant)>200~1539.7
MIA PaCa-2Pancreatic (BRCA-proficient)20026-
PANC-1Pancreatic (BRCA-proficient)20050-
A549Lung--133.5
HCT-116Colon--64
DLD-1Colon (BRCA2-deficient)--0.75
JurkatLeukemia--160 (EC50)

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, we provide detailed protocols for key experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan) Incubate (Formazan) Add MTT Reagent->Incubate (Formazan) Solubilize Formazan Solubilize Formazan Incubate (Formazan)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Workflow for assessing cell viability using the MTT assay.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or other PARP inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for PARP Cleavage

This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.

Western Blot Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Steps involved in performing a Western blot analysis.
  • Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS.

  • Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a CometSlide™.

  • Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes.

  • Alkaline Unwinding: Place the slides in an alkaline solution to unwind the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline conditions to separate broken DNA fragments from the intact nuclear DNA.

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.

Assessment of Mitotic Catastrophe
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Stain the cells with DAPI to visualize the nuclei and an antibody against α-tubulin to visualize the mitotic spindles.

  • Microscopy: Examine the cells using a fluorescence microscope.

  • Quantification: Score the percentage of cells exhibiting characteristics of mitotic catastrophe, such as micronucleation, multinucleation, and abnormal mitotic figures.

Logical Relationships

The efficacy of PARP inhibitors like this compound is fundamentally linked to the concept of synthetic lethality. This principle is most effective in cancer cells that have a pre-existing defect in another DNA repair pathway, such as homologous recombination, often due to mutations in genes like BRCA1 or BRCA2.

Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA mutant) cluster_2 Cancer Cell + PARP Inhibitor Normal_SSB SSB Repair (PARP-dependent) Normal_Viable Cell Viable Normal_SSB->Normal_Viable Normal_DSB DSB Repair (Homologous Recombination) Normal_DSB->Normal_Viable Cancer_SSB SSB Repair (PARP-dependent) Cancer_Viable Cell Viable (Relies on PARP) Cancer_SSB->Cancer_Viable Cancer_DSB DSB Repair (Defective) Treated_SSB SSB Repair (Inhibited) Treated_Death Cell Death Treated_SSB->Treated_Death Treated_DSB DSB Repair (Defective) Treated_DSB->Treated_Death

References

A Comparative Guide to the In Vivo Anti-Tumor Effects of Golvatinib (E7050) and CKD-516

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "E7016" did not yield specific results for an anti-tumor agent with that designation. Based on available research, it is likely that this was a typographical error and the intended compound was E7050 , also known as Golvatinib . This guide will therefore provide a comparative analysis of the in vivo anti-tumor effects of Golvatinib (E7050) and another vascular-disrupting agent, CKD-516 .

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vivo performance of Golvatinib and CKD-516, supported by experimental data from preclinical studies.

At a Glance: Golvatinib vs. CKD-516

FeatureGolvatinib (E7050)CKD-516
Primary Mechanism of Action Dual inhibitor of c-Met and VEGFR-2 tyrosine kinases.[1]Vascular Disrupting Agent (VDA); inhibits tubulin polymerization.[2][3]
Therapeutic Approach Targets tumor cell growth, survival, and angiogenesis.[1]Disrupts existing tumor vasculature, leading to tumor necrosis.[3][4]
Administration Route Oral.[1]Intravenous, Intraperitoneal, Oral.[4][5]
Key Downstream Effects Inhibition of c-Met and VEGFR-2 signaling pathways.Disruption of microtubule function, cell cycle arrest at G2/M phase.[2]

In Vivo Anti-Tumor Efficacy: A Data-Driven Comparison

The following tables summarize quantitative data from preclinical xenograft studies, providing a comparative view of the anti-tumor activities of Golvatinib and CKD-516.

Table 1: Tumor Growth Inhibition

CompoundCancer ModelDosing ScheduleTumor Growth Inhibition (%)Reference
Golvatinib (E7050) MET-amplified mouse xenograftNot specifiedSignificant tumor regressions[6]
CKD-516 H460 lung carcinoma xenograft2.5 mg/kg, i.p. (in combination with gemcitabine)57% (compared to control), 36% (compared to gemcitabine alone)[2]
CKD-516 Calu-6 xenograftIntraperitoneal, once every four daysStatistically significant (p < 0.001)[7]
CKD-516 A549 xenograftIntraperitoneal, once every four daysStatistically significant (p < 0.05)[7]
CKD-516 H460 xenograftIntraperitoneal, once every four daysStatistically significant (p < 0.001)[7]

Table 2: Effects on Tumor Vasculature and Necrosis

CompoundCancer ModelKey FindingsReference
Golvatinib (E7050) Not specifiedDisrupts pericyte function and vascular integrity via EphB4 inhibition.[6]
CKD-516 H460 xenograftExtensive central tumor necrosis evident 12 hours after treatment.[2]
CKD-516 Allograft modelSignificantly decreased tumor blood flow and confirmed tumor vessel collapse.[4]

Experimental Protocols

Golvatinib (E7050) In Vivo Xenograft Study
  • Animal Model: Mice bearing MET-amplified cancer cell line xenografts.[6]

  • Drug Administration: The exact dosing and administration route for the preclinical studies demonstrating tumor regression are not detailed in the provided search results. However, clinical trials utilized oral administration of Golvatinib once daily.

  • Efficacy Assessment: Tumor volume was measured to assess anti-tumor effects.[6]

  • Pharmacodynamic Analysis: In a clinical setting, tumor biopsies were taken before and after the first cycle of treatment to analyze phospho-c-Met and phospho-ERK expression.[8]

CKD-516 In Vivo Xenograft Studies
  • Animal Models:

    • H460 human lung carcinoma xenografts in mice.[2]

    • Calu-6, A549, and H460 xenografts in mice.[7]

    • H1975 and A549 lung cancer xenografts in athymic nude mice.[4]

  • Drug Administration:

    • Intraperitoneal (i.p.) injection: 2.5 mg/kg for H460 xenografts.[2]

    • Intraperitoneal (i.p.) injection: Once every four days for Calu-6, A549, and H460 xenografts.[7]

    • Oral administration: Three times weekly or once daily in combination with docetaxel for A549 xenografts.[4]

  • Efficacy Assessment:

    • Tumor growth was monitored and compared to vehicle-treated control groups.[2]

    • Tumor volume and mouse lifespan were measured.[4]

  • Histological Analysis: Tumor tissues were obtained at 12 and 24 hours after CKD-516 injection to assess for necrosis.[2]

Signaling Pathways and Mechanisms of Action

Golvatinib (E7050) Signaling Pathway

Golvatinib is a potent, ATP-competitive inhibitor of c-Met and multiple members of the Eph receptor family, as well as c-Kit and Ron.[6] By inhibiting c-Met and VEGFR-2, Golvatinib can block downstream signaling pathways involved in tumor cell growth, proliferation, survival, and angiogenesis.

Golvatinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met c-Met Receptor HGF->c-Met Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream\nSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) c-Met->Downstream\nSignaling Activates VEGFR-2->Downstream\nSignaling Activates Golvatinib Golvatinib (E7050) Golvatinib->c-Met Inhibits Golvatinib->VEGFR-2 Inhibits Tumor Effects Tumor Cell Growth, Survival, Angiogenesis Downstream\nSignaling->Tumor Effects Promotes

Caption: Golvatinib inhibits c-Met and VEGFR-2 signaling.
CKD-516 Signaling Pathway

CKD-516 acts as a vascular disrupting agent by inhibiting tubulin polymerization. This disruption of the microtubule network in endothelial cells leads to a collapse of the tumor vasculature and subsequent tumor cell death due to a lack of oxygen and nutrients.

CKD516_Signaling_Pathway cluster_intracellular Endothelial Cell cluster_tumor Tumor CKD-516 CKD-516 Tubulin Tubulin CKD-516->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Forms Vascular\nDisruption Vascular Disruption Microtubules->Vascular\nDisruption Leads to Tumor\nNecrosis Tumor Necrosis Vascular\nDisruption->Tumor\nNecrosis Causes

Caption: CKD-516 disrupts microtubules, leading to vascular collapse.

Experimental Workflow Comparison

The following diagram illustrates a generalized workflow for the in vivo xenograft studies described for both Golvatinib and CKD-516.

Experimental_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous/ Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, Golvatinib, or CKD-516 Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tissue Collection and Analysis (Histology, Biomarkers) Endpoint->Analysis

References

E7016 in the Landscape of Novel PARP Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The field of oncology has witnessed a significant paradigm shift with the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in tumors harboring deficiencies in DNA damage repair pathways. E7016, a potent and orally available PARP inhibitor, has demonstrated significant promise, particularly as a radiosensitizer. This guide provides a detailed comparison of this compound with other novel PARP inhibitors, supported by preclinical experimental data, to aid researchers, scientists, and drug development professionals in understanding its unique profile.

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors primarily function by competitively binding to the NAD+ binding site of PARP enzymes, inhibiting their catalytic activity. This prevents the repair of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the collapse of replication forks and the formation of double-strand breaks (DSBs), ultimately resulting in synthetic lethality.

A key differentiator among the newer generation of PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is considered a more potent driver of cytotoxicity than catalytic inhibition alone. The trapping efficiency varies significantly among different PARP inhibitors and is a critical parameter in their head-to-head comparison.

This compound: A Focus on Radiosensitization

Preclinical studies have positioned this compound as a powerful adjunct to radiotherapy. By inhibiting PARP-mediated DNA repair, this compound enhances the cytotoxic effects of radiation-induced DNA damage. This has been demonstrated in various cancer cell lines and in vivo models, with a particular focus on glioblastoma multiforme, a notoriously difficult-to-treat brain tumor.

Quantitative Comparison of PARP Inhibitors

Direct head-to-head preclinical studies of this compound against a wide panel of other novel PARP inhibitors under identical experimental conditions are limited in the public domain. However, by compiling available data from various sources, we can construct a comparative overview of their performance.

Table 1: In Vitro PARP Inhibition and Cellular Potency

InhibitorTarget(s)PARP Catalytic Inhibition (IC50)Cell-Free PARP InhibitionCell-Based Potency (Example)Reference(s)
This compound PARPNot explicitly reported84% inhibition at 3 µmol/LDose enhancement factor of 1.6-1.7 in radiosensitization assays
Olaparib PARP1/2PARP1: 1.9 nM; PARP2: 1.0 nM--
Niraparib PARP1/2PARP1: 3.8 nM; PARP2: 2.1 nM--
Rucaparib PARP1/2PARP1: 1.4 nM; PARP2: 6.0 nM--
Talazoparib PARP1/2PARP1: 0.57 nM; PARP2: 0.27 nM--
Saruparib (AZD5305) PARP1 selective---

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Table 2: In Vivo Efficacy of Selected PARP Inhibitors

InhibitorCancer ModelDosing RegimenEfficacy ReadoutReference(s)
This compound U251 Glioblastoma Xenograft40 mg/kg, oral gavageEnhanced tumor growth delay in combination with temozolomide and radiation
Niraparib Capan-1 (BRCA2mut) Intracranial Xenograft45 mg/kg, daily62% tumor growth inhibition
Olaparib Capan-1 (BRCA2mut) Intracranial Xenograft75 mg/kg, daily-19% tumor growth inhibition (i.e., tumor growth)
Saruparib (AZD5305) BRCA1/2-mutant PDX modelsNot specified75% preclinical complete response rate
Olaparib BRCA1/2-mutant PDX modelsNot specified37% preclinical complete response rate

PDX: Patient-Derived Xenograft

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of PARP inhibitors.

PARP Activity Assay (Chemiluminescent)

This assay measures the enzymatic activity of PARP by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Coating: A 96-well plate is coated with histone proteins.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Reaction: Recombinant PARP enzyme, biotinylated NAD+, activated DNA (as a stimulus), and the test inhibitor (e.g., this compound) at various concentrations are added to the wells. The reaction is incubated to allow for PARP activity.

  • Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated ADP-ribose.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the light output is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is a sensitive indicator of DNA double-strand breaks (DSBs).

Protocol:

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with the PARP inhibitor and/or radiation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

  • Imaging and Analysis: The number of distinct fluorescent foci per nucleus is quantified using a fluorescence microscope and image analysis software. An increase in γH2AX foci indicates an accumulation of DNA DSBs.

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

The neutral comet assay is used to detect DNA double-strand breaks at the single-cell level.

Protocol:

  • Cell Encapsulation: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in a horizontal electrophoresis tank filled with a neutral pH electrophoresis buffer. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "comet head."

  • Staining: The DNA is stained with a fluorescent dye (e.g., SYBR Gold).

  • Imaging and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz.

Validating Biomarkers for E7016 Sensitivity in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PARP inhibitor E7016 (also known as GPI 21016) with alternative therapeutic strategies, focusing on validating potential biomarkers for treatment sensitivity. We will delve into the mechanism of action of this compound, present available preclinical and clinical data, and compare its performance with standard-of-care treatments for relevant cancer types. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development efforts.

This compound: A PARP Inhibitor Targeting DNA Repair

This compound is an orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. In tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DNA damage can trigger synthetic lethality, leading to selective cancer cell death.

Potential Biomarkers for this compound Sensitivity

The primary biomarkers for sensitivity to PARP inhibitors are mutations in genes involved in the homologous recombination repair pathway. These include:

  • BRCA1 and BRCA2: Germline or somatic mutations in these tumor suppressor genes are the most well-established biomarkers for PARP inhibitor sensitivity.

  • Homologous Recombination Deficiency (HRD): A broader measure of the inability to repair double-strand DNA breaks through the HR pathway. HRD can be caused by mutations in other genes beyond BRCA1/2, such as PALB2, ATM, and CHEK2, or by epigenetic silencing of these genes. Genomic instability scores, such as loss of heterozygosity (LOH), are often used to assess HRD status.

Preclinical Evidence of this compound Activity in Glioblastoma

A significant preclinical study investigated the potential of this compound in glioblastoma, a notoriously difficult-to-treat brain cancer. The study demonstrated that this compound can enhance the sensitivity of glioblastoma cells to radiation both in vitro and in vivo.

Key Findings:

  • This compound increased the radiosensitivity of tumor cell lines with dose enhancement factors ranging from 1.4 to 1.7.

  • The combination of this compound with radiation led to a significant increase in DNA double-strand breaks, as measured by γH2AX foci.

  • In a mouse xenograft model of human glioblastoma, the addition of this compound to the standard-of-care treatment (temozolomide and radiation) resulted in a significant tumor growth delay.

Clinical Evaluation of this compound in Melanoma

This compound was investigated in a Phase 2 clinical trial (NCT01605162) in combination with the alkylating agent temozolomide for the treatment of unresectable or metastatic melanoma in patients with wild-type BRAF tumors. While the detailed results of this trial have not been formally published, the study aimed to assess the progression-free survival at 6 months (PFS-6m).

Comparison with Alternative Treatments for BRAF Wild-Type Melanoma

The treatment landscape for BRAF wild-type metastatic melanoma has evolved significantly, with immune checkpoint inhibitors now representing the standard of care. Temozolomide, the chemotherapy agent combined with this compound in the clinical trial, has shown modest efficacy as a single agent.

Table 1: Comparison of Efficacy Data in BRAF Wild-Type Metastatic Melanoma

Treatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + Temozolomide Data not publicly availableData not publicly availableData not publicly available
Temozolomide (monotherapy) ~12.5%3.3 months10.1 months
Ipilimumab (anti-CTLA-4) ~11%3 months10 months
Nivolumab (anti-PD-1) ~40%5.1 monthsNot Reached
Pembrolizumab (anti-PD-1) ~33%5.5 months23.8 months
Nivolumab + Ipilimumab ~61% in BRAF wild-type11.7 monthsNot Reached

Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival)

  • Cell Culture: Human glioblastoma cell lines (e.g., U251) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with a concentration range of this compound for a specified period (e.g., 24 hours) prior to irradiation.

  • Irradiation: Cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: Following irradiation, cells are plated at low density and incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment condition is calculated relative to the untreated, non-irradiated control. Dose enhancement factors are calculated to quantify the radiosensitizing effect of this compound.

In Vivo Tumor Growth Delay Study (Glioblastoma Xenograft Model)

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human glioblastoma cells (e.g., U251) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, radiation alone, temozolomide + radiation, and this compound + temozolomide + radiation.

  • Drug Administration: this compound is administered orally, and temozolomide is administered via an appropriate route (e.g., oral gavage).

  • Irradiation: The tumor site is locally irradiated with a specified dose of radiation.

  • Data Analysis: Tumor growth curves are plotted for each group. The time for tumors to reach a predetermined size (e.g., 4 times the initial volume) is determined, and the tumor growth delay is calculated as the difference in this time between treated and control groups.

Visualizing the Science

Diagram 1: this compound Mechanism of Action

Assessing the Therapeutic Window of E7016 in Comparison to Other PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. This guide provides a comparative analysis of the emerging PARP inhibitor E7016 against other well-established PARP inhibitors, focusing on the therapeutic window. The therapeutic window, a critical concept in pharmacology, refers to the range of doses at which a drug is effective without causing unacceptable levels of toxicity. A wider therapeutic window generally indicates a safer and more effective drug.

This guide synthesizes available preclinical data for this compound and compares it with the known profiles of approved PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib. Due to the limited publicly available clinical data on the safety and toxicity of this compound, a complete assessment of its therapeutic window is challenging. The information presented herein is based on preclinical studies and available clinical data for other PARP inhibitors.

Comparative Efficacy and Toxicity of PARP Inhibitors

The therapeutic index of a PARP inhibitor is influenced by its potency, selectivity for PARP-1 and PARP-2, and its ability to trap PARP enzymes on DNA. PARP trapping is a key mechanism of action for many PARP inhibitors, where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, leading to cytotoxic DNA double-strand breaks during replication. While effective in killing cancer cells, potent PARP trapping can also contribute to toxicity, particularly hematological side effects.

Quantitative Comparison of Preclinical Efficacy of this compound

The following table summarizes the available preclinical data on the radiosensitizing effects of this compound from a study on glioblastoma cell lines. This data provides an initial insight into its potential efficacy.

Experimental AssayCell LineThis compound ConcentrationRadiation DoseObserved EffectCitation
Clonogenic Survival U2513 µmol/L2-8 GyDose enhancement factor of 1.7
MiaPaCa23 µmol/L2-8 GyDose enhancement factor of 1.4
DU1455 µmol/L2-8 GyDose enhancement factor of 1.7
γH2AX Foci U2513 µmol/L10 GySignificant increase in foci at 24h post-irradiation
Neutral Comet Assay U2513 µmol/L10 GySignificant increase in DNA damage at 6h post-irradiation
In Vivo Tumor Growth Delay U251 Xenograft40 mg/kg (oral)2 Gy/day for 3 daysEnhanced tumor growth delay in combination with radiation and temozolomide
Comparative Toxicity Profile of Approved PARP Inhibitors

The therapeutic window is critically defined by the toxicity profile of a drug. While specific toxicity data for this compound is not publicly available, the following table summarizes the common adverse events observed with approved PARP inhibitors, providing a benchmark for comparison. Hematological toxicities are a common class effect of PARP inhibitors.

Adverse EventOlaparibNiraparibRucaparibTalazoparibCitation
Hematological
Anemia (All Grades)44%50%37%High Incidence
Anemia (Grade ≥3)19%25%19%High Incidence
Neutropenia (All Grades)18-30%18-30%18-30%Moderate Incidence
Neutropenia (Grade ≥3)5%20%7%Moderate Incidence
Thrombocytopenia (All Grades)14%61%28%High Incidence
Thrombocytopenia (Grade ≥3)1%34%5%High Incidence
Non-Hematological
FatigueCommonCommonCommonCommon
NauseaCommonCommonCommonCommon
VomitingCommonCommonCommonCommon
DiarrheaCommonCommonCommonCommon
Increased Creatinine~10-15%Not observed~10-15%Not reported
HypertensionLess common~19%Less commonLess common

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony after treatment, providing a measure of cell reproductive death.

Protocol:

  • Cell Seeding: Plate cells at a low density in 6-well plates or culture dishes. The number of cells seeded should be optimized for each cell line to yield a countable number of colonies (typically 50-100) in the control group.

  • Treatment: After allowing the cells to attach, treat them with the desired concentrations of the PARP inhibitor (e.g., this compound) for a specified duration. For radiosensitization studies, irradiate the cells with varying doses of ionizing radiation.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.

  • Fixation and Staining:

    • Remove the medium and wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with a solution of 6% glutaraldehyde.

    • Stain the colonies with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

γH2AX Foci Assay

This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the PARP inhibitor and/or radiation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA double-strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for Safe Disposal

The proper disposal of complex chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one, a heterocyclic compound also known as E-7016, with CAS Number 902128-92-1. Due to the absence of a publicly available Safety Data Sheet (SDS), these procedures are based on general principles for handling heterocyclic and piperidine-containing compounds.

It is imperative to obtain the compound-specific Safety Data Sheet (SDS) from the manufacturer or supplier for definitive disposal guidelines.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, it is crucial to assess the potential hazards. The compound's structure, which includes a piperidine moiety, suggests that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to prevent dangerous reactions.[1][2][3]

  • Designate a specific waste container for 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one and any materials contaminated with it.

  • Use a clearly labeled, leak-proof container. The label should include the full chemical name, CAS number, and appropriate hazard symbols.

  • Do not mix this compound with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.[2]

  • Store the waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.[4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of this compound. This should be adapted to comply with your institution's specific waste management policies and local regulations.

  • For Unused or Expired Compound (Pure):

    • Carefully transfer the solid compound into a designated hazardous waste container.

    • Avoid generating dust.

    • Seal the container tightly.

  • For Contaminated Materials (e.g., gloves, weighing paper, pipette tips):

    • Place all contaminated disposable materials into a separate, clearly labeled hazardous waste bag or container.

    • Ensure sharp objects are placed in a puncture-resistant sharps container.

  • For Solutions Containing the Compound:

    • Aqueous solutions should not be disposed of down the drain.[5]

    • Collect all liquid waste containing the compound in a labeled, sealed, and appropriate waste container. Based on the piperidine component, this is likely to be considered flammable and toxic waste.[6]

    • If the solvent is organic, it should be disposed of as organic solvent waste.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide them with the completed hazardous waste tag, detailing the contents of the container.

IV. Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact your EHS office immediately.

    • For small spills, and if trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard & Waste Characterization cluster_type Determine Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste Containing the Compound assess Consult Compound SDS (If unavailable, treat as hazardous) start->assess waste_type Solid, Liquid, or Contaminated Material? assess->waste_type solid_container Place in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid contaminated_container Place in Labeled Contaminated Waste Container waste_type->contaminated_container Contaminated Material storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage contaminated_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Disposal decision workflow for the specified compound.

References

Personal protective equipment for handling 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one, commonly known as E7016. As a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, this compound requires stringent handling protocols to ensure personnel safety and prevent environmental contamination. The following guidelines are based on best practices for handling potent pharmaceutical compounds and data from structurally similar PARP inhibitors.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its potential health hazards, including suspected genetic defects and harm to an unborn child, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEngineering ControlsGlovesEye ProtectionLab CoatRespiratory Protection
Weighing and Dispensing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved, chemically resistant (e.g., Nitrile)Chemical safety goggles or face shieldDisposable, solid-front lab coat with tight cuffsNIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation Chemical Fume HoodDouble-gloved, chemically resistant (e.g., Nitrile)Chemical safety gogglesStandard lab coatNot generally required if handled in a fume hood
In Vitro/In Vivo Dosing Biological Safety Cabinet (for cell culture) or Chemical Fume HoodDouble-gloved, chemically resistant (e.g., Nitrile)Chemical safety gogglesStandard lab coatAs determined by risk assessment

Operational and Disposal Plans

Handling Procedures:

  • Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.[2]

  • Designated Areas: All work with this compound, particularly with the solid form, should be conducted in designated areas with restricted access.

  • Engineering Controls: A certified chemical fume hood or other ventilated enclosure is the primary means of exposure control.[3]

  • Decontamination: All surfaces and equipment must be decontaminated after use. A suitable deactivating agent or a thorough cleaning with an appropriate solvent (e.g., ethanol) followed by a detergent wash is recommended.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. For small spills of solid material, carefully wipe with a damp cloth. For liquid spills, absorb with an inert material. All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan:

  • Waste Categorization: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Do not discharge this compound or its solutions down the drain.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (or equivalent for potent compounds) B Identify Hazards and Handling Requirements A->B C Prepare Designated Work Area and Engineering Controls B->C D Assemble All Necessary PPE C->D E Don Appropriate PPE D->E F Perform Weighing/Solution Preparation in Ventilated Enclosure E->F G Conduct Experiment F->G H Decontaminate Work Surfaces and Equipment G->H I Segregate and Label all this compound-contaminated Waste H->I J Doff PPE in Designated Area I->J K Dispose of Contaminated Waste in Accordance with Procedures J->K L Wash Hands Thoroughly K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.